PF-06465469
Description
Properties
IUPAC Name |
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVMKJGKFEHTL-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407966-77-1 | |
| Record name | 1407966-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Covalent ITK Inhibitor PF-06465469: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in T-cell signaling pathways. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for clarity, and key cellular pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: Covalent Inhibition of ITK
This compound acts as a covalent inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling, making it a key target for modulating T-cell mediated immune responses.[2] The covalent binding nature of this compound to ITK leads to irreversible inhibition, providing a durable pharmacodynamic effect.
In addition to its potent activity against ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family, with a similar potency.[1][2] This dual inhibitory activity should be considered when interpreting experimental results and potential therapeutic applications.
Quantitative Inhibition Profile
The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following table summarizes the key IC50 values, providing a clear comparison of its activity against different targets and in different experimental contexts.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| ITK (enzymatic assay) | Purified enzyme | 2 nM | [1][2][3] |
| BTK (enzymatic assay) | Purified enzyme | 2 nM | [1][2] |
| PLCγ phosphorylation | Jurkat cells | 31 nM | [2] |
| IL-2 production | Human whole blood | 48 nM | [2] |
Impact on Downstream Signaling Pathways
Inhibition of ITK by this compound initiates a cascade of effects on downstream signaling molecules, ultimately altering T-cell function. The primary consequences of ITK inhibition are the disruption of PLCγ1 activation, subsequent calcium mobilization, and the nuclear translocation of NFATc1.
Inhibition of PLCγ Phosphorylation
Upon TCR stimulation, ITK is responsible for the phosphorylation and subsequent activation of phospholipase C gamma 1 (PLCγ1). This compound effectively blocks this event. The inhibition of PLCγ1 phosphorylation prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Repression of Calcium Flux
The IP3 generated by active PLCγ1 typically binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This initial calcium release triggers the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. By inhibiting PLCγ1 activation, this compound abrogates this entire process, leading to a repression of calcium flux following TCR stimulation.
Blockade of NFATc1 Nuclear Translocation
The sustained increase in intracellular calcium is a critical signal for the activation of the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, including NFATc1. Dephosphorylation of NFATc1 exposes a nuclear localization signal, leading to its translocation from the cytoplasm to the nucleus, where it drives the transcription of key immunomodulatory genes, including IL-2. This compound, by preventing the initial calcium signal, effectively abolishes the nuclear translocation of NFATc1.
Effects on Other Signaling Pathways and Cellular Functions
Beyond the canonical PLCγ-calcium-NFAT axis, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT.[2] Furthermore, it has been shown to inhibit T-cell migration in response to the chemokine CXCL12 and to decrease the expression of the immune checkpoint proteins PD-1 and LAG-3.[4]
Visualizing the Mechanism of Action
To provide a clear visual representation of the signaling cascade affected by this compound, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to PF-06465469: A Covalent Inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document collates available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development efforts in immunology and oncology.
Core Concepts: Introduction to this compound and ITK
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and Natural Killer (NK) cells and is a critical component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[2] This phosphorylation event triggers a signaling cascade that leads to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell proliferation, differentiation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and certain types of T-cell malignancies.[1]
This compound is a small molecule inhibitor designed to covalently bind to ITK, leading to its irreversible inactivation.[4][5] Covalent inhibitors form a stable chemical bond with their target protein, which can offer advantages such as prolonged duration of action and high potency.[4][6] this compound has demonstrated potent inhibition of ITK in both biochemical and cellular assays.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| ITK | Biochemical | 2 | [5][7] |
| BTK | Biochemical | 2 | [5][7] |
Table 1: Biochemical Activity of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| IP1 Assay | Cellular | - | 31 | [7] |
| IL-2 Production | Human Whole Blood | anti-CD3 | 48 | [5] |
| PLCγ Phosphorylation | Jurkat cells | anti-CD3 | 31 | [5] |
| Cell Migration | Jurkat cells | CXCL12 | - | [8] |
| ITK Phosphorylation | Jurkat cells | - | - | [8] |
| CD69, PD-1, LAG-3 Expression | CAR-T cells co-cultured with MEC1 cells | - | - | [8] |
Table 2: Cellular Activity of this compound Note: For some cellular activities, specific IC50 values were not provided in the search results, but inhibitory effects were noted.
Mechanism of Action
This compound is a covalent inhibitor, meaning it forms an irreversible bond with its target, ITK. This is typically achieved through the reaction of an electrophilic "warhead" on the inhibitor with a nucleophilic amino acid residue on the target protein.[9] In the case of many covalent ITK inhibitors, this residue is a non-catalytic cysteine located in the ATP-binding pocket. For ITK, this key residue has been identified as Cysteine 442 (Cys442).[10][11] While not explicitly stated for this compound in the provided search results, it is highly probable that it targets this same Cys442 residue for covalent modification.
The formation of this covalent bond leads to the irreversible inactivation of ITK, thereby blocking its ability to phosphorylate downstream substrates and propagate the TCR signaling cascade. Kinetic measurements of similar covalent ITK inhibitors have confirmed an irreversible binding mode with long off-rate half-lives.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard, publicly available protocols and should be optimized for specific laboratory conditions.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ITK enzyme
-
This compound
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer or DMSO.
-
Prepare a solution of ITK enzyme in kinase buffer.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the plate.
-
Add 2.5 µL of the ITK enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phosphorylation of PLCγ in Jurkat Cells
This protocol describes how to measure the effect of this compound on the phosphorylation of PLCγ, a direct downstream target of ITK, in a T-cell line.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 antibody (e.g., OKT3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PLCγ1 (pY783), anti-total PLCγ1, and appropriate secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately place the cells on ice and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-PLCγ1 antibody.
-
Strip and re-probe the membrane with the anti-total PLCγ1 antibody as a loading control.
-
Develop the blots using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total PLCγ1.
-
Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.
-
Calculate the percent inhibition of PLCγ1 phosphorylation at each this compound concentration.
-
Human Whole Blood IL-2 Production Assay
This assay measures the effect of this compound on T-cell activation in a more physiologically relevant setting.
Materials:
-
Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).
-
This compound
-
Anti-CD3 antibody
-
RPMI-1640 medium
-
Human IL-2 ELISA kit
Procedure:
-
Blood Treatment:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add various concentrations of this compound or vehicle control to the diluted blood.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Add anti-CD3 antibody to stimulate T-cell activation.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Plasma Collection:
-
Centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
IL-2 Quantification:
-
Measure the concentration of IL-2 in the plasma samples using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-2 production for each this compound concentration.
-
Determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migration of T-cells towards a chemoattractant.
Materials:
-
Jurkat T-cells
-
This compound
-
Chemoattractant: CXCL12 (SDF-1α)
-
Transwell inserts with a suitable pore size (e.g., 5 or 8 µm)
-
Assay medium (e.g., serum-free RPMI-1640 with 0.5% BSA)
Procedure:
-
Cell Preparation:
-
Resuspend Jurkat cells in assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (CXCL12) to the lower chamber of the Transwell plate. Add assay medium without the chemoattractant to the control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated Jurkat cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Remove the inserts and wipe the top of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, a fluorescent dye can be used to label the cells, and the fluorescence of the migrated cells in the lower chamber can be measured.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell migration for each this compound concentration.
-
In Vivo Data
As of the latest available information, there are no published in vivo pharmacokinetic or efficacy studies for this compound in animal models.[5] Further research is required to characterize the in vivo properties of this compound.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its mechanism of action.
Caption: Simplified ITK Signaling Pathway in T-cells.
Caption: Mechanism of Covalent Inhibition by this compound.
Caption: Workflow for PLCγ Phosphorylation Assay.
Conclusion
This compound is a potent, covalent inhibitor of ITK with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key kinase in the T-cell signaling pathway, makes it a valuable tool for research into T-cell mediated diseases. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other ITK inhibitors. Further studies are warranted to establish its in vivo pharmacokinetic profile and efficacy in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of PF-06465469: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor primarily targeting Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell signaling pathway. This document provides a detailed overview of the target selectivity profile of this compound, presenting key quantitative data, outlining experimental methodologies for its characterization, and visualizing the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology, oncology, and drug discovery.
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, orchestrating a cascade of events that lead to T-cell activation, proliferation, and cytokine release. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.
This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of ITK, leading to its irreversible inhibition. Understanding the precise selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This technical guide delves into the quantitative aspects of its target profile and the experimental frameworks used for its determination.
Quantitative Target Selectivity Profile
The selectivity of this compound has been evaluated through various biochemical and cellular assays. The following tables summarize the key inhibitory activities against its primary target, known off-targets, and in cellular contexts.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| ITK | 2 | Biochemical Kinase Assay | Primary target.[1][2][3] |
| BTK | 2 | Biochemical Kinase Assay | Significant off-target activity.[1][2][3] |
| MEK1/2 | Data not publicly available | - | Potential off-target.[2] |
| AKT | Data not publicly available | - | Potential off-target.[2] |
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | Cell Line | IC50 (nM) | Notes |
| PLCγ Phosphorylation (anti-CD3 induced) | Jurkat | 31 | Downstream marker of ITK activity.[2] |
| IL-2 Production (anti-CD3 stimulated) | Human Whole Blood | 48 | Functional consequence of ITK inhibition.[2] |
Signaling Pathway Context
This compound exerts its effects by modulating specific signaling pathways. The following diagram illustrates the canonical TCR signaling cascade and the points of intervention by this compound.
Experimental Protocols
The determination of the target selectivity profile of this compound involves a series of well-defined experimental procedures. Below are representative protocols for the key assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.
-
Reaction Mixture: In a 384-well plate, the purified kinase enzyme (e.g., recombinant human ITK) is mixed with the kinase buffer and the substrate (a specific peptide or protein).
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP and the various concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Detection: A detection reagent, such as ADP-Glo™ (Promega), is added to the wells. This reagent quenches the kinase reaction and converts the ADP generated into ATP.
-
Signal Generation: A subsequent reagent containing luciferase and luciferin is added, which generates a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: The luminescence is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (with and without enzyme activity). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular PLCγ Phosphorylation Assay (Representative Protocol)
This assay measures the inhibitory effect of this compound on a key downstream event in the TCR signaling pathway within a cellular context.
Methodology:
-
Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Cell Stimulation: The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.
-
Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Detection of Phospho-PLCγ: The levels of phosphorylated PLCγ (pPLCγ) and total PLCγ are quantified using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., AlphaLISA).
-
Data Analysis: The ratio of pPLCγ to total PLCγ is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated control, and the IC50 value is calculated.
Conclusion
This compound is a highly potent inhibitor of ITK with an IC50 in the low nanomolar range. It also demonstrates significant inhibitory activity against BTK, another member of the Tec family of kinases. While its effects on other kinases such as MEK1/2 and AKT have been suggested, a comprehensive public kinase panel profile is not currently available. Cellular assays confirm its ability to potently inhibit downstream signaling events of the T-cell receptor pathway. The methodologies described herein provide a framework for the continued investigation and characterization of this and other kinase inhibitors. A thorough understanding of the target selectivity profile is critical for the rational design of clinical trials and the development of safer and more effective therapies.
References
The Discovery and Synthesis of PF-06465469 (Lorlatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06465469, also known as lorlatinib, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements. Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Rationale
The development of this compound was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target. Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.
Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib. This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.
Synthesis of this compound
The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-scale production. The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.
Synthetic Scheme Overview
The synthesis can be broadly divided into the preparation of two key fragments followed by their coupling and final macrocyclization.
Diagram of the overall synthetic strategy:
Caption: Overall synthetic strategy for lorlatinib (this compound).
Experimental Protocols (Summary of Published Methods)
The following protocols are summaries of procedures described in the scientific literature and are intended for informational purposes. For detailed, step-by-step instructions, please refer to the cited publications.
Synthesis of the Aminopyrazole Fragment [1][2][3]
-
Bis-bromination: A commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromopyrazole derivative.
-
N-methylation: The dibromopyrazole is then reacted with a protected methylamine equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.
-
Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial nitrile functionality of the aminopyrazole fragment.
Synthesis of the Borylated Aryl Fragment [1][2][3]
-
Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly efficient for this transformation on a large scale.
-
Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.
-
Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.
Suzuki Coupling and Macrocyclization [1][2]
-
Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment has been shown to minimize homocoupling side reactions.
-
Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.
-
Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically achieved under high dilution conditions using a coupling reagent such as HATU to favor the intramolecular reaction. The final product, lorlatinib, is then isolated and purified.
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases. In NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains. These fusion proteins drive downstream signaling pathways that promote cell proliferation, survival, and differentiation. Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.
ROS1 Signaling Pathway
Caption: Simplified ROS1 signaling pathway and the inhibitory action of lorlatinib.
Quantitative Data
In Vitro Potency
| Target | IC₅₀ (nM) | Assay Type | Reference |
| Wild-type ALK | 0.02 | Biochemical | [4] |
| ALK L1196M | 0.07 | Biochemical | [4] |
| ALK G1269A | 0.11 | Biochemical | [4] |
| ALK G1202R | 0.92 | Biochemical | [4] |
| Wild-type ROS1 | 0.02 | Biochemical | [4] |
Pharmacokinetic Parameters
Preclinical (Mouse) [5]
| Parameter | Value | Unit |
| Cmax (10 mg/kg, oral) | 2705.68 ± 539.78 | µg/L |
| Tmax (10 mg/kg, oral) | 0.625 ± 0.231 | h |
Clinical (Human)
| Parameter | Value | Unit | Reference |
| Absolute Oral Bioavailability | 81 | % | [6] |
| Mean Plasma Half-life (single 100 mg dose) | 24 | h | [6] |
| Mean Oral Clearance (single 100 mg dose) | 11 | L/h | [6] |
| Mean Oral Clearance (steady state) | 18 | L/h | [6] |
| Median Tmax (single dose) | 1.09 - 2.00 | h | [7] |
| Volume of Distribution (steady state) | 305 | L | [6] |
Clinical Efficacy (CROWN Study - 5-Year Follow-up)[8][9]
| Endpoint | Lorlatinib (n=149) | Crizotinib (n=147) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | Not Reached | 9.1 months | 0.19 (0.13 - 0.27) |
| 5-Year Progression-Free Survival Rate | 60% | 8% | - |
| Objective Response Rate | 81% | 63% | - |
| Median Time to Intracranial Progression | Not Reached | 16.4 months | 0.06 (0.03 - 0.12) |
Experimental Protocols
Workflow for Evaluating Lorlatinib Efficacy and Resistance
Caption: Experimental workflow for the evaluation of lorlatinib.
Key Biological Assays (Summary of Published Methods)
ALK/ROS1 Kinase Inhibition Assay (Biochemical)
-
Principle: Measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.
-
General Protocol:
-
Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Lorlatinib at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature for a specific time.
-
The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable model.
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) [2][8][9][10][11]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
General Protocol:
-
ALK- or ROS1-driven cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of lorlatinib or vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.
-
The signal is proportional to the number of viable cells, and IC₅₀ values can be determined.
-
In Vivo Tumor Xenograft Studies [12][13]
-
Principle: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring ALK or ROS1 rearrangements.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Lorlatinib is administered orally at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream signaling.
-
The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the control group.
-
Mechanisms of Resistance
Despite the broad activity of lorlatinib, acquired resistance can still emerge. The mechanisms of resistance are diverse and can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).
-
On-Target Resistance: This primarily involves the acquisition of new mutations in the ALK kinase domain. While lorlatinib is effective against many single mutations, compound mutations (two or more mutations in the same ALK allele) can confer resistance. Examples of lorlatinib-resistant compound mutations include G1202R/L1196M and I1171N/L1198F.[3]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the amplification of other receptor tyrosine kinases like MET or the activation of downstream signaling nodes such as the MAPK or PI3K/AKT pathways.
Conclusion
This compound (lorlatinib) is a testament to the power of rational drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, including clinically relevant resistance mutations, and excellent CNS penetration. The robust preclinical and clinical data, particularly the long-term outcomes from the CROWN study, have established lorlatinib as a standard-of-care for the first-line treatment of ALK-positive NSCLC. Ongoing research continues to explore its full potential and to develop strategies to overcome emerging resistance mechanisms.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Dissecting the role of ALK double mutations in drug resistance to lorlatinib with in-depth theoretical modeling and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. [themednet.org]
- 5. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorlatinib vs crizotinib in treatment-naïve patients with advanced <em>ALK</em>+ non-small cell lung cancer: 5-year progression-free survival and safety from the CROWN study. - ASCO [asco.org]
- 7. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. promegaconnections.com [promegaconnections.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
PF-06465469: An In-Depth Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), two key enzymes in the signaling pathways of immune cells. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound based on available in vitro data. Due to a lack of published in vivo studies in animal models, this document focuses on the in vitro characterization of the compound, including its inhibitory activity, cellular effects, and the methodologies used in these assessments. Detailed signaling pathways for ITK and BTK are also presented to provide context for the compound's mechanism of action.
Introduction
This compound is a small molecule inhibitor that covalently binds to its target kinases, leading to irreversible inhibition.[1] Its dual activity against ITK and BTK makes it a subject of interest for research in immunology and oncology, particularly in the context of T-cell and B-cell mediated disorders. ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, while BTK is essential for B-cell receptor (BCR) signaling. Dysregulation of these pathways is implicated in various autoimmune diseases and hematological malignancies.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro assays to determine its potency and mechanism of action at the molecular and cellular levels.
Enzymatic and Cellular Activity
This compound demonstrates potent inhibitory activity against both ITK and BTK. The compound's inhibitory concentrations (IC50) have been determined in various assays, as summarized in the table below.
| Target/Assay | IC50 Value | Reference |
| Interleukin-2 inducible T-cell kinase (ITK) | 2 nM | [1] |
| Bruton's tyrosine kinase (BTK) | 2 nM | [1] |
| Anti-CD3 induced PLCγ phosphorylation in Jurkat cells | 31 nM | [1] |
| IL-2 production in anti-CD3 stimulated human whole blood | 48 nM | [1] |
Cellular Effects
Studies in cell lines have demonstrated the functional consequences of ITK and BTK inhibition by this compound.
-
Inhibition of Downstream Signaling: this compound has been shown to inhibit the phosphorylation of downstream signaling molecules. Specifically, it inhibits the phosphorylation of MEK1/2 and AKT.[1]
-
Inhibition of Cell Migration: The compound has been observed to inhibit the migration of Jurkat cells in response to the chemokine CXCL12.[2]
-
Modulation of Immune Checkpoint Molecules: In co-culture experiments with CAR-T cells and MEC1 cells, this compound (at 1 µM) significantly decreased the expression of CD69, PD-1, and LAG-3 on CAR-T cells.[2]
Pharmacokinetics
As of the latest available information, there are no published studies on the pharmacokinetics of this compound in animal models or humans.[1] Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.
Experimental Protocols
This section details the methodologies used to generate the in vitro pharmacodynamic data presented above.
Kinase Inhibition Assays
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against ITK and BTK.
Methodology: A common method for determining kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Enzyme and Substrate: Recombinant human ITK or BTK enzyme and a suitable peptide or protein substrate are used.
-
Assay Buffer: A buffer containing ATP at a concentration close to its Michaelis-Menten constant (Km) is used to initiate the enzymatic reaction.
-
Inhibitor: this compound is serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in a cellular context.
Methodology: Western blotting is a standard technique for this purpose.
-
Cell Culture: Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Stimulation: T-cell receptor signaling is stimulated using an anti-CD3 antibody.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-PLCγ, phospho-MEK1/2, phospho-AKT) and a loading control (e.g., GAPDH or β-actin). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Visualization and Quantification: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the loading control.
Whole Blood Assay for IL-2 Production
Objective: To evaluate the inhibitory effect of this compound on cytokine production in a more physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Treatment: Aliquots of whole blood are pre-incubated with different concentrations of this compound.
-
Stimulation: T-cell activation is induced by adding an anti-CD3 antibody.
-
Incubation: The blood is incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
Cytokine Measurement: The concentration of IL-2 in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of IL-2 production.
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate the ITK and BTK signaling pathways.
Figure 1: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Figure 2: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).
Conclusion
This compound is a potent dual inhibitor of ITK and BTK with low nanomolar efficacy in in vitro enzymatic and cellular assays. It effectively blocks downstream signaling pathways, leading to the inhibition of T-cell activation and migration. While the preclinical pharmacodynamic profile is well-defined in vitro, the lack of in vivo pharmacokinetic and efficacy data represents a significant gap in the overall understanding of this compound. Further studies are required to elucidate its in vivo properties and to assess its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
In Vitro Characterization of PF-06465469: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical component of T-cell receptor (TCR) signaling.[1][2] This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical and cellular activities. Detailed experimental protocols for key assays are provided, along with a discussion of its effects on downstream signaling pathways and potential resistance mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar targeted covalent inhibitors.
Biochemical and Cellular Activity
This compound demonstrates potent inhibitory activity against its primary target, ITK, as well as Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1] Its covalent mechanism of action leads to sustained target inhibition. The in vitro activity of this compound has been characterized in various biochemical and cellular assays, the results of which are summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| ITK (enzymatic) | 2 | Recombinant enzyme | [1][2] |
| BTK (enzymatic) | 2 | Recombinant enzyme | [1] |
| PLCγ Phosphorylation | 31 | Jurkat cells | [1] |
| IL-2 Production | 48 | Human whole blood | [1] |
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that targets a cysteine residue in the active site of ITK and BTK.[1] This irreversible binding leads to the inhibition of the kinase's catalytic activity. In the context of T-cell signaling, ITK plays a crucial role downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers, in turn, activate downstream signaling cascades, including the MEK/ERK and AKT pathways, leading to T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this signaling cascade.
One study has shown that this compound inhibits the phosphorylation of MEK1/2 and AKT, consistent with its mechanism of action of targeting upstream signaling components.[3]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize this compound.
ITK/BTK Enzymatic Assay
This protocol describes a method to determine the in vitro potency of this compound against purified ITK and BTK enzymes.
Materials:
-
Recombinant human ITK or BTK enzyme
-
This compound
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ITK or BTK enzyme to each well.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase substrate. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percent inhibition versus the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cellular PLCγ Phosphorylation Assay
This protocol describes a method to measure the inhibition of PLCγ phosphorylation in Jurkat cells.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 antibody (OKT3)
-
RPMI-1640 medium with 10% FBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Immediately lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-PLCγ1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total PLCγ1 as a loading control.
-
Quantify the band intensities and calculate the percent inhibition of PLCγ phosphorylation at each concentration of this compound to determine the IC50.
IL-2 Production Assay in Human Whole Blood
This protocol outlines a method to assess the effect of this compound on IL-2 production in stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 beads
-
RPMI-1640 medium
-
Human IL-2 ELISA kit
-
96-well culture plates
Procedure:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add the diluted blood to the wells of a 96-well plate.
-
Add serial dilutions of this compound or vehicle to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the blood with PHA (e.g., 5 µg/mL) or anti-CD3/anti-CD28 beads.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production at each concentration of this compound and determine the IC50.
Western Blot for MEK and AKT Phosphorylation
This protocol details a method to evaluate the impact of this compound on the phosphorylation of MEK1/2 and AKT.[4][5][6]
Materials:
-
T-cell line (e.g., Jurkat)
-
This compound
-
Stimulant (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Lysis buffer
-
Antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-AKT (Ser473), anti-AKT, and HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Culture Jurkat cells and pre-treat with this compound as described in the PLCγ phosphorylation assay.
-
Stimulate the cells as required to induce MEK and AKT phosphorylation.
-
Lyse the cells and perform western blotting as previously described.
-
Probe the membranes with antibodies against the phosphorylated and total forms of MEK1/2 and AKT.
-
Analyze the results to determine the effect of this compound on the phosphorylation status of these downstream kinases.
Potential Resistance Mechanisms
While specific resistance mutations for this compound have not been reported in the literature, data from other covalent BTK inhibitors can provide insights into potential mechanisms of acquired resistance.
On-Target Mutations:
-
Cysteine to Serine Mutation (C481S): In BTK, the most common resistance mutation for covalent inhibitors is the conversion of the cysteine at position 481 to a serine.[7][8] This mutation prevents the covalent binding of the inhibitor, leading to a loss of potency. A similar mutation in the targeted cysteine of ITK could potentially confer resistance to this compound.
-
Other Kinase Domain Mutations: Other mutations within the kinase domain of BTK have been identified that confer resistance to both covalent and non-covalent inhibitors.[7][9][10] These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.
Downstream Mutations:
-
PLCγ2 Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can lead to ligand-independent signaling, bypassing the need for BTK activity and thus conferring resistance to BTK inhibitors.[7][11] Similar mutations in PLCγ1 could potentially mediate resistance to ITK inhibitors.
Experimental Approach to Identify Resistance Mutations:
Conclusion
This compound is a potent and selective covalent inhibitor of ITK and BTK with clear in vitro activity in both biochemical and cellular assays. Its mechanism of action involves the disruption of the TCR signaling pathway, leading to the inhibition of downstream signaling events and T-cell activation. While the potential for acquired resistance through on-target or downstream mutations exists, further studies are needed to fully characterize the resistance profile of this compound. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug developers working to further understand and utilize this promising therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. youtube.com [youtube.com]
- 9. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06465469 in T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent and irreversible covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade. By targeting ITK, this compound effectively modulates downstream signaling events, leading to the suppression of T-cell activation and effector functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on TCR signaling pathways. We present key quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and inflammation.
Introduction to T-Cell Receptor Signaling and the Role of ITK
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell proliferation, differentiation, and the execution of effector functions. A key mediator in this pathway is Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.
Upon TCR stimulation, ITK is recruited to the cell membrane and activated. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2). Given its pivotal role, ITK represents a key therapeutic target for modulating T-cell mediated immune responses.
This compound: A Covalent Inhibitor of ITK
This compound is a small molecule inhibitor that covalently binds to a cysteine residue (Cys442) in the ATP-binding site of ITK. This irreversible binding leads to the sustained inactivation of the kinase. In addition to its potent activity against ITK, this compound also demonstrates inhibitory effects on Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| ITK | Biochemical Kinase Assay | 2 | [1] |
| BTK | Biochemical Kinase Assay | 2 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound
| Assay | Cell Type | Endpoint | IC50 (nM) | Reference |
| PLC-γ Phosphorylation | Jurkat T-cells | Inhibition of anti-CD3 induced phosphorylation | 31 | [1] |
| IL-2 Production | Human Whole Blood | Inhibition of anti-CD3 stimulated IL-2 release | 48 | [1] |
Table 2: Cellular Inhibitory Activity of this compound
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway and the Point of Intervention for this compound
The following diagram illustrates the canonical T-cell receptor signaling pathway, highlighting the central role of ITK and the inhibitory action of this compound.
References
An In-depth Technical Guide to the Inhibition of Bruton's Tyrosine Kinase by PF-06465469
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. This document provides a comprehensive technical overview of the inhibition of BTK by this compound, including its mechanism of action, inhibitory potency, and effects on downstream cellular signaling. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to this compound and Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a well-established therapeutic target for a range of B-cell malignancies and autoimmune diseases.
This compound is a small molecule inhibitor that also targets Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] It functions as a covalent inhibitor, forming an irreversible bond with its target kinase.[1][2]
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized through both biochemical and cellular assays.
| Assay Type | Target/Process | Cell Line/System | IC50 (nM) | Reference |
| Biochemical Assay | BTK (Bruton's tyrosine kinase) | Purified Enzyme | 2 | [3] |
| Biochemical Assay | ITK (Interleukin-2 Inducible T-cell Kinase) | Purified Enzyme | 2 | [3] |
| Cellular Assay | PLCγ Phosphorylation | Jurkat Cells | 31 | [2] |
| Cellular Assay | IL-2 Production | Human Whole Blood | 48 | [2] |
Mechanism of Covalent Inhibition
This compound acts as a covalent inhibitor of BTK. This mechanism involves the formation of an irreversible covalent bond between the inhibitor and a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, preventing it from binding to ATP and phosphorylating its downstream substrates.
BTK Signaling Pathway and Inhibition by this compound
The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to a cascade of intracellular events mediated by a series of kinases. BTK plays a pivotal role in this pathway by phosphorylating and activating downstream targets, most notably phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to further propagate the signal. This signaling cascade ultimately results in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.
By covalently binding to BTK and inhibiting its kinase activity, this compound effectively blocks this entire downstream signaling cascade.
Figure 1. Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
BTK Kinase Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against BTK using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[4]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2. General workflow for a BTK kinase inhibition assay.
PLCγ Phosphorylation Assay in Jurkat Cells (Generic Protocol)
This protocol describes a general method to assess the effect of this compound on the phosphorylation of PLCγ in Jurkat cells following T-cell receptor (TCR) stimulation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ and anti-total-PLCγ
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3 antibody (e.g., 1-10 µg/mL) for a short period (e.g., 2-5 minutes) at 37°C.[5]
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-PLCγ antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total-PLCγ antibody as a loading control.
-
Quantify the band intensities to determine the effect of this compound on PLCγ phosphorylation.
IL-2 Production Assay in Human Whole Blood (Generic Protocol)
This protocol provides a general framework for measuring the inhibitory effect of this compound on IL-2 production in human whole blood stimulated with anti-CD3.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
RPMI-1640 medium
-
Anti-CD3 antibody
-
Anti-CD28 antibody (for co-stimulation)
-
This compound
-
ELISA kit for human IL-2
-
96-well cell culture plates
Procedure:
-
Dilute the whole blood with RPMI-1640 medium (e.g., 1:10 dilution).[2]
-
Add the diluted blood to the wells of a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Stimulate the blood with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).[2]
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24-48 hours).[6]
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the IL-2 concentration against the inhibitor concentration.
Pharmacokinetics and Safety Profile
As of the latest available information, detailed in vivo pharmacokinetic and comprehensive safety data for this compound in humans are not extensively published in the public domain. Preclinical studies are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile, before it can be considered for clinical development.
Conclusion
This compound is a potent covalent inhibitor of BTK with significant activity in both biochemical and cellular assays. Its mechanism of action, involving the irreversible inactivation of BTK, makes it a valuable tool for studying the role of BTK in B-cell signaling and a potential starting point for the development of therapeutic agents targeting B-cell malignancies and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound and other BTK inhibitors. Further studies are required to establish a comprehensive kinase selectivity profile and to evaluate its in vivo efficacy, pharmacokinetics, and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole blood interleukin‐2 release test to detect and characterize rare circulating gluten‐specific T cell responses in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
PF-06465469: A Technical Guide for T-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral T-cell lymphomas (PTCL) represent a heterogeneous group of non-Hodgkin's lymphomas with generally poor prognoses following standard chemotherapy.[1][2] This has spurred research into novel therapeutic targets within the T-cell receptor (TCR) signaling pathway, a critical cascade for T-cell development, activation, and proliferation.[1] A key enzyme in this pathway is the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] PF-06465469 has emerged as a potent, covalent inhibitor of ITK, demonstrating potential as a therapeutic agent in T-cell malignancies.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in T-cell lymphoma models, and detailed experimental protocols.
Core Mechanism of Action
This compound is a covalent inhibitor that primarily targets Interleukin-2-inducible T-cell kinase (ITK).[1][4][5] ITK is a crucial component of the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation and differentiation.[1][2][3] In addition to ITK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec kinase family primarily expressed in B-cells but also implicated in some T-cell functions.[1][5]
The binding of this compound to ITK leads to the downstream inhibition of several key signaling molecules. Notably, it has been shown to inhibit the phosphorylation of MEK1/2 and AKT.[1][2][3][5] This multi-faceted inhibition disrupts the intricate signaling network that drives T-cell lymphoma proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| ITK (enzymatic assay) | 2 nM | Purified enzyme | [1][4][5] |
| BTK (enzymatic assay) | 2 nM | Purified enzyme | [1][5] |
| Anti-CD3 induced PLCγ phosphorylation | 31 nM | Jurkat cells | [1][5] |
| IL-2 production in human whole blood | 48 nM | Anti-CD3 stimulated human whole blood | [1][5] |
Table 2: In vitro Efficacy of this compound in T-Cell Lines
| Cell Line | IC50 for Survival | Notes | Reference |
| Jurkat | <10 µM | Most sensitive cell line tested | [2] |
| K299 | Modest sensitivity (2.5-fold higher IC50 than Jurkat) | [2] | |
| SUDHL6 (B-cell lymphoma) | <10 µM | Suggests activity against BTK in B-cell lines | [2] |
| Ramos (B-cell lymphoma) | <10 µM | Suggests activity against BTK in B-cell lines | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in T-Cell Lymphoma
The following diagram illustrates the proposed mechanism of action of this compound in disrupting T-cell receptor signaling in lymphoma cells.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a Covalent Inhibitor of ITK | MedChemExpress [medchemexpress.eu]
PF-06465469: A Technical Guide to a Potent Covalent ITK Inhibitor
CAS Number: 1407966-77-1
This technical guide provides an in-depth overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.
Core Compound Information
This compound is a small molecule inhibitor that has demonstrated significant potential in modulating T-cell signaling pathways. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1407966-77-1 |
| Molecular Formula | C₃₀H₃₃N₇O₂ |
| Molecular Weight | 523.63 g/mol |
| Primary Target | Interleukin-2 inducible T-cell kinase (ITK) |
| Secondary Target(s) | Bruton's tyrosine kinase (BTK) |
| Mechanism of Action | Covalent, irreversible inhibitor |
Quantitative Biological Activity
This compound exhibits potent inhibitory activity in various enzymatic and cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) | Reference |
| Enzymatic Assay | ITK | Activity | 2 nM | [1][2][3] |
| Enzymatic Assay | BTK | Activity | 2 nM | [4] |
| Cell-Based IP1 Assay | Jurkat cells | IP1 Prod. | 31 nM | [4] |
| Human Whole Blood Assay | Human T-cells | IL-2 Prod. | 48 nM | [3][4] |
| PLCγ Phosphorylation Assay | Jurkat cells | p-PLCγ | 31 nM | [3] |
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that specifically targets a cysteine residue in the active site of ITK, leading to its irreversible inactivation. ITK is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C gamma 1 (PLCγ1). The phosphorylation of PLCγ1 initiates a cascade of downstream events, including the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and differentiation.
By covalently binding to ITK, this compound effectively blocks this signaling cascade, leading to the inhibition of T-cell activation and cytokine production. Additionally, this compound has been shown to inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell signaling pathways[3].
Caption: ITK signaling pathway and inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on published literature and standard laboratory practices.
ITK Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant ITK.
-
Materials:
-
Recombinant human ITK enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the ITK enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
-
PLCγ Phosphorylation Assay in Jurkat Cells
This cell-based assay measures the inhibition of TCR-induced PLCγ phosphorylation in a T-cell line.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (e.g., OKT3 clone)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 10 minutes at 37°C.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-PLCγ1 antibody to confirm equal loading.
-
Densitometry is used to quantify the band intensities, and the IC₅₀ is calculated.
-
Human Whole Blood IL-2 Production Assay
This assay assesses the effect of this compound on T-cell activation in a more physiologically relevant setting.
-
Materials:
-
Freshly drawn human whole blood from healthy donors (heparinized)
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound stock solution in DMSO
-
Human IL-2 ELISA kit
-
-
Procedure:
-
Dilute the whole blood 1:10 with RPMI-1640 medium.
-
Add the diluted blood to a 96-well plate.
-
Add various concentrations of this compound or DMSO and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the T-cells by adding PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Calculate the IC₅₀ value based on the inhibition of IL-2 production.
-
CXCL12-Induced Cell Migration Assay
This assay evaluates the impact of this compound on T-cell chemotaxis.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 0.5% BSA
-
Recombinant human CXCL12
-
This compound stock solution in DMSO
-
Transwell inserts (e.g., 5 µm pore size) for a 24-well plate
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Starve Jurkat cells in RPMI-1640 with 0.5% BSA for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL). For the negative control, add medium without CXCL12.
-
Add the pre-treated Jurkat cells (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell insert.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay.
-
Calculate the percentage of migration inhibition relative to the DMSO control.
-
Caption: Workflow for a CXCL12-induced cell migration assay.
Conclusion
This compound is a potent and selective covalent inhibitor of ITK with demonstrated activity in both enzymatic and cellular assays. Its ability to irreversibly inhibit a key kinase in the T-cell signaling pathway makes it a valuable tool for research in immunology and a potential therapeutic candidate for T-cell-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.
References
PF-06465469 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-06465469, a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document outlines its core molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Core Molecular Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₃₀H₃₃N₇O₂ | [1][2][3][4][5] |
| Molecular Weight | 523.63 g/mol | [1][3][4][5] |
| CAS Number | 1407966-77-1 | [1][3] |
| ITK IC₅₀ | 2 nM | [2][3][6][7] |
| BTK IC₅₀ | 2 nM | [3][6][7] |
| Cell-based IP1 Assay IC₅₀ | 31 nM | [3][7] |
| Human Whole Blood Assay IC₅₀ | 48 nM | [3][6][7] |
Mechanism of Action and Signaling Pathways
This compound is a covalent inhibitor of ITK, a Tec family kinase crucial for T-cell receptor (TCR) signaling.[2][6] By binding to ITK, this compound effectively blocks its enzymatic activity.[2] This inhibitory action also extends to Bruton's tyrosine kinase (BTK), another member of the Tec family, with similar potency.[3][6][7]
The inhibition of ITK by this compound disrupts downstream signaling cascades that are essential for T-cell activation, proliferation, and differentiation. A key consequence of ITK inhibition is the suppression of Phospholipase C gamma (PLCγ) phosphorylation.[3][6] This event is critical for the subsequent mobilization of intracellular calcium and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Studies have demonstrated that this compound abolishes the nuclear translocation of NFATc1.[3]
Furthermore, this compound has been shown to inhibit the phosphorylation of MEK1/2 and AKT, key components of the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[3][6] These pathways are integral to cell survival and proliferation. The compound's impact on these signaling molecules highlights its potential for broad effects on T-cell function. The functional consequences of these inhibitory activities include a reduction in cytokine production, such as IL-2, and the inhibition of cell migration.[1][6]
Experimental Protocols
Detailed methodologies for key experimental applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100).
-
Prepare a solution of the kinase substrate (e.g., a specific peptide) and ATP in the reaction buffer.
-
-
Assay Procedure :
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a microplate, add the recombinant target kinase.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Data Analysis :
-
Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Human Whole Blood Assay
This protocol is for evaluating the effect of this compound on cytokine production in a physiologically relevant matrix.
-
Blood Collection and Preparation :
-
Collect whole blood from healthy donors into heparinized tubes.[8]
-
Use the blood within a few hours of collection.
-
-
Compound Treatment and Stimulation :
-
Add varying concentrations of this compound or DMSO (vehicle control) to aliquots of whole blood.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Stimulate the T-cells in the blood by adding an activating agent, such as anti-CD3 antibody.[6]
-
Incubate the samples for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cytokine Measurement :
-
Centrifuge the blood samples to pellet the cells.
-
Collect the plasma supernatant.
-
Measure the concentration of the cytokine of interest (e.g., IL-2) in the plasma using an ELISA or a multiplex cytokine assay.[9]
-
-
Data Analysis :
-
Normalize the cytokine levels to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Cellular Phosphorylation Assay
This protocol details the assessment of this compound's effect on the phosphorylation of downstream signaling proteins in a cell line, such as Jurkat cells.
-
Cell Culture and Treatment :
-
Culture Jurkat cells in appropriate media and conditions.
-
Pre-treat the cells with different concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling.[3]
-
-
Cell Lysis and Protein Quantification :
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PLCγ, PLCγ, p-AKT, AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis :
-
Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 8. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-06465469 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK).[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based phosphorylation assay. Additionally, it summarizes the inhibitory activity of the compound and illustrates the relevant signaling pathways and experimental workflows.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, differentiation, and cytokine production.[2][3] Dysregulation of ITK signaling is implicated in various inflammatory and autoimmune diseases, as well as T-cell malignancies.[2][4] this compound is a covalent inhibitor that targets ITK, and also BTK, with high potency.[1] In vitro studies have demonstrated its ability to block downstream signaling events initiated by TCR activation.[2][5] These application notes provide standardized protocols to enable researchers to reliably assess the in vitro pharmacology of this compound and similar ITK inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC₅₀ (nM) |
| Biochemical Kinase Assay | Recombinant ITK | Enzyme Activity | 2 |
| Biochemical Kinase Assay | Recombinant BTK | Enzyme Activity | 2 |
| Cell-Based IP1 Assay | - | IP1 Production | 31 |
| Human Whole Blood Assay | - | IL-2 Production | 48 |
| Cell-Based Phosphorylation Assay | Jurkat cells | PLCγ Phosphorylation | 31 |
Signaling Pathway
The following diagram illustrates the simplified T-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: T-cell receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical ITK Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ITK. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen®, is a suitable method.
Materials:
-
Recombinant human ITK enzyme
-
TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)
-
ATP
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
This compound
-
DMSO
-
384-well assay plates
Workflow Diagram:
Caption: Workflow for the biochemical ITK kinase assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute the compound series in kinase buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include DMSO-only controls for 0% inhibition and wells without enzyme for 100% inhibition.
-
Kinase Reaction:
-
Prepare a master mix containing the ITK enzyme and the fluorescein-labeled substrate in kinase buffer. The optimal concentrations should be determined empirically, but a starting point is 5 nM kinase and 200 nM substrate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase buffer at a concentration equal to the Kₘ for ITK.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a stop/detection solution containing 20 mM EDTA and 4 nM terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based PLCγ Phosphorylation Assay
This protocol describes a method to assess the inhibitory activity of this compound on the TCR signaling pathway in a cellular context by measuring the phosphorylation of PLCγ in Jurkat cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound
-
DMSO
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for the cell-based PLCγ phosphorylation assay.
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Harvest cells and resuspend in serum-free medium at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add anti-CD3 antibody to a final concentration of 10 µg/mL to stimulate TCR signaling.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total PLCγ1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-PLCγ1 and total PLCγ1. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal. Calculate the percent inhibition of PLCγ1 phosphorylation relative to the stimulated control and determine the IC₅₀ value.
Conclusion
The protocols outlined in this document provide robust methods for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay confirms the compound's activity on the ITK signaling pathway in a more physiologically relevant context. These assays are essential tools for the preclinical evaluation of ITK inhibitors in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Covalent Inhibitor of ITK | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for PF-06465469 Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-06465469 is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK is a non-receptor tyrosine kinase primarily expressed in T-cells and Natural Killer (NK) cells, where it plays a vital role in T-cell activation, proliferation, and differentiation.[1][2] this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1] Due to its central role in T-cell signaling, ITK is a promising therapeutic target for a range of immune-mediated diseases, including autoimmune disorders and T-cell malignancies.
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other ITK inhibitors in a cellular context. The described assays measure the inhibitor's impact on key downstream signaling events, cellular functions, and cytokine production.
Mechanism of Action and Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. A key component of this cascade is the activation of ITK, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers lead to the activation of downstream pathways, including the Ras/MEK/ERK and protein kinase C (PKC) pathways, and an increase in intracellular calcium levels. Ultimately, these signals converge on the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which drive the expression of genes essential for T-cell activation, including the cytokine Interleukin-2 (IL-2).[3][4] this compound covalently binds to ITK, inhibiting its kinase activity and thereby blocking this entire downstream signaling cascade.[1][2]
Caption: TCR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key findings.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| ITK | Biochemical | 2 | [1][2] |
| BTK | Biochemical | 2 | [1] |
Table 1: Biochemical inhibitory potency of this compound.
| Cell Line | Assay | Stimulus | IC₅₀ (nM) | Reference |
| Jurkat | PLCγ Phosphorylation | anti-CD3 | 31 | [1] |
| Human Whole Blood | IL-2 Production | anti-CD3 | 48 | [1] |
| Jurkat | IP1 Assay | - | 31 | |
| Jurkat | Cell Migration | CXCL12 | >1000 | [5] |
Table 2: Cellular inhibitory activity of this compound.
Experimental Protocols
Jurkat Cell Culture and TCR Activation
This protocol describes the basic culture of Jurkat E6.1 cells and their activation to mimic TCR signaling.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
6-well tissue culture plates
Protocol:
-
Maintain Jurkat E6.1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a density between 0.1 and 1 x 10⁶ cells/mL.
-
For activation, seed 1 x 10⁶ cells/mL in a 6-well plate.
-
Add anti-CD3 and anti-CD28 antibodies to the cell suspension at final concentrations of 1-3 µg/mL and 3-5 µg/mL, respectively.[2]
-
Incubate the cells for the desired time period (e.g., 5-30 minutes for phosphorylation studies, 6-24 hours for cytokine production).[2]
Cellular Phosphorylation Assay by Western Blot
This protocol details the detection of phosphorylated PLCγ1, AKT, and MEK1/2 in Jurkat cells following TCR activation and treatment with this compound.
Caption: Workflow for the cellular phosphorylation assay by Western blot.
Materials:
-
Activated Jurkat cells (from Protocol 1)
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-phospho-AKT (Ser473), anti-phospho-MEK1/2 (Ser217/221), and corresponding total protein antibodies.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Pre-treat Jurkat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Activate the cells with anti-CD3/anti-CD28 antibodies for 15 minutes.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
T-Cell Migration Assay
This protocol measures the effect of this compound on T-cell migration towards a chemokine gradient using a transwell assay.
Materials:
-
Jurkat cells
-
RPMI-1640 medium (serum-free)
-
CXCL12 (SDF-1α)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
Starve Jurkat cells in serum-free RPMI-1640 for 2-4 hours.
-
Resuspend the cells in serum-free medium at 1 x 10⁶ cells/mL and pre-treat with various concentrations of this compound or vehicle for 1 hour.
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. Add medium without CXCL12 as a negative control.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C for 4 hours.
-
Measure the number of cells that have migrated to the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
Intracellular IL-2 Staining by Flow Cytometry
This protocol describes the detection of intracellular IL-2 production in Jurkat cells after activation and treatment with this compound.
Caption: Workflow for intracellular cytokine staining by flow cytometry.
Materials:
-
Activated Jurkat cells (from Protocol 1)
-
This compound
-
Brefeldin A
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD69, anti-IL-2, and corresponding isotype controls.
-
Flow cytometer
Protocol:
-
Pre-treat Jurkat cells with this compound or vehicle for 1-2 hours.
-
Activate the cells with anti-CD3/anti-CD28 antibodies for 6 hours.
-
For the last 4 hours of activation, add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion.
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., CD3, CD69) by incubating with antibodies for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize them using the Fixation/Permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with Permeabilization buffer.
-
Stain for intracellular IL-2 by incubating with the anti-IL-2 antibody in Permeabilization buffer for 30 minutes at room temperature.
-
Wash the cells with Permeabilization buffer and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IL-2 positive cells.
References
- 1. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
Application Notes and Protocols for PF-06465469 in Jurkat Cell Lines
Introduction
PF-06465469 is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell receptor (TCR) signaling pathways.[1][2] With an IC50 of 2 nM for ITK, it also demonstrates inhibitory activity against Bruton's Tyrosine Kinase (BTK), another member of the Tec family of kinases.[1][3] Its mechanism of action involves blocking the phosphorylation of downstream signaling molecules, thereby affecting T-cell activation, proliferation, and migration.[1][4] These characteristics make this compound a valuable tool for studying T-cell mediated diseases, including T-cell lymphoma and leukemia.[1][4] The Jurkat cell line, a human T lymphoblastoid cell line derived from an acute T-cell leukemia, serves as an excellent in vitro model for investigating the effects of ITK inhibitors like this compound.[5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in Jurkat cell lines.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key values for experimental design.
| Target | Cell Line | Assay Type | IC50 Value | Description |
| ITK (enzymatic) | - | Enzymatic Assay | 2 nM | Potent inhibition of ITK enzymatic activity.[2][3] |
| BTK (enzymatic) | - | Enzymatic Assay | 2 nM | Potent inhibition of BTK enzymatic activity.[1][3] |
| ITK (cellular) | Jurkat | Western Blot | 0.031 µM (31 nM) | Covalent inhibition of ITK, assessed by the inhibition of anti-CD3 antibody-stimulated PLCγ phosphorylation.[1][4][7] |
| IL-2 Production | Human Whole Blood | IL-2 Production Assay | 48 nM | Inhibition of IL-2 production in anti-CD3 stimulated human whole blood.[1][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: this compound mechanism of action in the TCR signaling cascade.
Caption: A generalized workflow for experiments using this compound.
Experimental Protocols
1. Jurkat Cell Culture and Maintenance
This protocol is adapted from standard Jurkat cell culture procedures.[5][8][9]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Density: Maintain Jurkat cells, which grow in suspension, at a concentration between 1 x 10^5 and 8 x 10^5 viable cells/mL for optimal health.[9] Do not allow the cell density to exceed 3 x 10^6 cells/mL.
-
Subculturing:
-
Aseptically remove a portion of the cell suspension.
-
Centrifuge at 150-400 x g for 5-10 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to a seeding density of 1-2 x 10^5 viable cells/mL.
-
Alternatively, for routine passaging, dilute the cell culture with fresh medium to the desired density every 2-3 days.
-
2. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level toxic to the cells (typically ≤ 0.1%).
3. Treatment of Jurkat Cells with this compound
-
Count Jurkat cells using a hemocytometer or automated cell counter and determine viability (e.g., via trypan blue exclusion).
-
Seed the cells in a multi-well plate or culture flask at the desired density (e.g., 5 x 10^5 cells/mL).
-
Prepare the working solution of this compound in the culture medium. For example, a 2 µM treatment for 24 hours has been shown to reduce ITK phosphorylation.[4]
-
Add the this compound working solution to the cells. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions.
4. Western Blot Analysis for Protein Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of ITK and its downstream targets like PLCγ.[10][11][12]
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation (500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer:
-
Denature 15-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLCγ) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[10] Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[14]
-
5. Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[15][16]
-
Add various concentrations of this compound to the wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[16]
-
Incubate the plate for another 4 hours at 37°C in the incubator.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
6. Cell Migration Assay
This compound has been shown to inhibit Jurkat cell migration in response to chemokines like CXCL12.[4][14] A transwell assay is a common method to assess this.
-
Use a transwell insert (e.g., 8 µm pore size) placed in a 24-well plate.
-
Add culture medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Pre-treat Jurkat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Resuspend the pre-treated cells in serum-free medium and add them to the upper chamber of the transwell insert.
-
Incubate the plate for several hours (e.g., 4 hours) at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the insert (e.g., with crystal violet).
-
Count the migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
Quantify the inhibition of migration relative to the vehicle-treated control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. PF 06465469 | ITK Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. Jurkat In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 7. adooq.com [adooq.com]
- 8. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for PF-06465469 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucially, as of the latest available scientific literature, there are no published in vivo studies detailing the dosage and administration of PF-06465469 in animal models. One source explicitly states that "There have no studies about this compound on animal models, large numbers of work are need to be carried out"[1]. Therefore, the following application notes and protocols are based on the known preclinical data of this compound, in vivo studies of other covalent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), and general practices for in vivo compound administration. These guidelines are intended to serve as a starting point for researchers, and it is imperative that dose-finding and toxicity studies are conducted for any new in vivo experiment with this compound.
Introduction
This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) with a reported IC50 of 2 nM.[1] It also demonstrates inhibitory activity against Bruton's Tyrosine Kinase (BTK).[1] ITK is a critical component of the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[1] Due to its central role in T-cell function, ITK is a promising therapeutic target for T-cell mediated diseases, including certain types of T-cell lymphomas and autoimmune disorders. In vitro studies have shown that this compound can inhibit MEK1/2 and AKT phosphorylation, block the phosphorylation of PLCγ in Jurkat cells, and reduce IL-2 production in human whole blood.[1][2][3]
These application notes provide a comprehensive overview of suggested starting points for in vivo studies with this compound, including potential animal models, administration routes, and formulation strategies, drawing parallels from studies on other covalent ITK inhibitors.
Quantitative Data Summary
As no in vivo data for this compound is available, the following table summarizes in vivo dosage information for other covalent ITK inhibitors, which may serve as a reference for initial dose-finding studies.
| Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Ibrutinib | Mouse (C57/BL6) | B-cell Lymphoma | 6 mg/kg, daily | Oral Gavage | [4] |
| ATI-2138 | Rodent | Arthritis, Colitis | Not Specified | Not Specified | [5] |
| PRN694 | Not Specified | Delayed Type Hypersensitivity | Not Specified | Not Specified | [6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The appropriate formulation of this compound is critical for its bioavailability and efficacy in vivo. As a starting point, researchers can consider the following vehicle formulations commonly used for kinase inhibitors. It is essential to assess the solubility and stability of this compound in the chosen vehicle prior to administration.
Protocol 1: Suspension for Oral Gavage
This protocol is suitable for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Sterile deionized water (dH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration and the number of animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for oral gavage is a mixture of DMSO, propylene glycol, and dH₂O. A typical ratio is 10% DMSO, 40% propylene glycol, and 50% dH₂O.
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. b. Add the required volume of DMSO and vortex thoroughly to dissolve the compound. Gentle warming may be necessary. c. Once dissolved, add the propylene glycol and vortex until the solution is homogenous. d. Finally, add the dH₂O and vortex again to ensure a uniform suspension.
-
Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
In Vivo Efficacy Study in a T-Cell Lymphoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of T-cell lymphoma.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
T-cell lymphoma cell line (e.g., MyLa2059)[7]
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
-
Formulated this compound
-
Vehicle control
Procedure:
-
Cell Culture and Implantation: a. Culture the T-cell lymphoma cells according to standard protocols. b. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel. c. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the formulated this compound to the treatment group via the chosen route (e.g., oral gavage). b. Administer the vehicle alone to the control group. c. The dosing schedule will need to be determined in preliminary studies but could start with once-daily administration.
-
Efficacy Assessment: a. Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of ITK Inhibition
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel xenograft model of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06465469 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][2][3] This document also includes experimental protocols for its use in research settings.
Application Notes
Solubility of this compound
The solubility of this compound is a critical factor for the preparation of stock solutions and for its effective use in various experimental settings. While generally soluble in Dimethyl Sulfoxide (DMSO), the achievable concentration can vary.[1][4][5] For aqueous-based assays or in vivo studies, specific formulations are required.
Summary of Solubility Data
The following table summarizes the known solubility of this compound in DMSO and other solvent systems.
| Solvent/System | Maximum Concentration | Solution Appearance | Notes |
| DMSO | 5 mM | Clear | Gentle warming may be required.[1][2] |
| DMSO | 5 mg/mL | Clear | Equivalent to approximately 9.55 mM. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.1 mg/mL (2.10 mM) | Suspended Solution | Requires sonication to aid dissolution.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.1 mg/mL (2.10 mM) | Clear Solution | Saturation is not known.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.1 mg/mL (2.10 mM) | Clear Solution | Suitable for certain in vivo applications.[6] |
Note: The molecular weight of this compound is 523.63 g/mol .[1][2] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis when preparing solutions.
Mechanism of Action and Signaling Pathway
This compound is a potent, covalent inhibitor of the nonreceptor tyrosine kinase ITK, with an IC50 of 2 nM.[3][6] It also demonstrates inhibitory activity against BTK with a similar potency.[1][2] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway and is essential for T-cell activation.[3] By inhibiting ITK, this compound blocks downstream signaling events, including the phosphorylation of Phospholipase C gamma (PLCγ), which ultimately affects cellular functions like cytokine production (e.g., IL-2) and cell migration.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 523.63 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 523.63 g/mol = 5.2363 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution.[1][6]
-
Once fully dissolved, the clear stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to one year) or at -80°C for extended periods (up to two years).[6]
Protocol 2: Representative In Vitro Kinase Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against its target kinase, ITK, in a biochemical assay format.
Materials:
-
Recombinant human ITK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (prepared in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Kinase Reaction: a. Add the ITK enzyme and the peptide substrate to the wells of the multi-well plate. b. Add the diluted this compound or DMSO vehicle control to the appropriate wells. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to deplete remaining ATP). b. Add the second detection reagent to convert the generated ADP into a luminescent signal. c. Incubate as required by the detection kit.
-
Data Analysis: a. Measure the luminescence signal using a plate reader. b. The signal is inversely proportional to the kinase activity. c. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Cell-Based Assay for Inhibition of PLCγ Phosphorylation
This protocol describes a method to measure the effect of this compound on the phosphorylation of PLCγ in Jurkat cells, a human T-lymphocyte cell line.[3]
Materials:
-
Jurkat cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
T-cell activator (e.g., anti-CD3 antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PLCγ, anti-total-PLCγ, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: a. Culture Jurkat cells to the desired density. b. Seed the cells in a multi-well plate. c. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).
-
Cell Stimulation: a. Stimulate the T-cells by adding anti-CD3 antibody to the culture medium. b. Incubate for a short period (e.g., 5-10 minutes) to induce TCR signaling and PLCγ phosphorylation.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells with ice-cold lysis buffer. d. Clarify the lysate by centrifugation to remove cell debris.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phospho-PLCγ and a loading control (e.g., total PLCγ or GAPDH). e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for phospho-PLCγ and the loading control. b. Normalize the phospho-PLCγ signal to the loading control. c. Determine the extent of inhibition of PLCγ phosphorylation at different concentrations of this compound.
References
Revolutionizing T-Cell Migration Studies: Application Notes and Protocols for PF-06465469
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing PF-06465469, a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in the study of T-cell migration. These guidelines are designed to assist researchers in immunology, oncology, and drug development in elucidating the molecular mechanisms of T-cell trafficking and evaluating the therapeutic potential of ITK inhibition.
Introduction to this compound
This compound is a highly selective, covalent inhibitor of ITK, a crucial enzyme in the T-cell receptor (TCR) and chemokine receptor signaling pathways.[1] ITK plays a pivotal role in T-cell activation, proliferation, and differentiation. Notably, ITK is essential for chemokine-induced T-cell migration, a fundamental process in immune surveillance and inflammatory responses. By inhibiting ITK, this compound provides a powerful tool to dissect the signaling cascades governing T-cell motility and to explore the consequences of their pharmacological modulation. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.[1][2]
Mechanism of Action
This compound covalently binds to a cysteine residue in the active site of ITK, leading to its irreversible inhibition. This blockade prevents the phosphorylation and activation of downstream signaling molecules, most notably Phospholipase C-gamma (PLCγ). The inhibition of PLCγ disrupts the production of secondary messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which are essential for calcium mobilization and protein kinase C (PKC) activation, respectively. These events are critical for the cytoskeletal rearrangements and integrin activation required for T-cell migration. Furthermore, studies have indicated that this compound can also inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell signaling pathways.[3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound in various assays.
| Parameter | Target/Process | Cell Type/System | IC50 / Effect | Reference |
| IC50 | ITK (enzymatic activity) | Purified enzyme | 2 nM | [1][2][5][6] |
| IC50 | BTK (enzymatic activity) | Purified enzyme | 2 nM | [2] |
| IC50 | PLCγ phosphorylation (anti-CD3 induced) | Jurkat cells | 31 nM | |
| IC50 | IL-2 production (anti-CD3 stimulated) | Human whole blood | 48 nM | |
| Inhibition of Migration | CXCL12-induced migration | Jurkat cells | Significant inhibition (P=0.03) | [4][7] |
Signaling Pathway Visualization
The following diagrams illustrate the ITK signaling pathway in T-cell migration and the proposed mechanism of action for this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. The Tec Kinase Itk Integrates Naïve T Cell Migration and In Vivo Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assays Using PF-06465469
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06465469 is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] With an IC50 of 2 nM for ITK, and also demonstrating inhibitory activity against Bruton's tyrosine kinase (BTK), this compound serves as a valuable tool for studying T-cell activation and related immunological responses.[1][2][3][4] One of the key downstream events of TCR activation is the mobilization of intracellular calcium, a crucial second messenger that regulates a multitude of cellular processes, including gene expression, proliferation, and cytokine release. This document provides detailed application notes and protocols for utilizing this compound in calcium flux assays to investigate its inhibitory effects on TCR-mediated calcium signaling.
The primary mechanism by which this compound is expected to modulate calcium flux is through its inhibition of ITK. Following TCR stimulation, ITK phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial calcium release can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium. By inhibiting ITK, this compound is expected to block the activation of PLCγ and the subsequent IP3-mediated calcium release.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-mediated inhibition of TCR-induced calcium flux.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various assays, providing a reference for dose-response studies.
| Parameter | Cell Type/System | Value | Reference |
| IC50 (ITK enzymatic activity) | N/A | 2 nM | [2] |
| IC50 (BTK enzymatic activity) | N/A | 2 nM | [3][4] |
| IC50 (anti-CD3 induced PLCγ phosphorylation) | Jurkat cells | 31 nM | [3] |
| IC50 (IL-2 production) | Human whole blood (anti-CD3 stimulated) | 48 nM | [3] |
Experimental Protocol: Calcium Flux Assay in Jurkat T-Cells
This protocol describes a method for measuring changes in intracellular calcium concentration in Jurkat T-cells following TCR stimulation and treatment with this compound. A fluorescent calcium indicator, such as Fluo-4 AM or Indo-1 AM, is used.
Materials:
-
Jurkat T-cells (e.g., Clone E6-1)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Anti-CD3 antibody (e.g., OKT3) for stimulation
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FlexStation 3)
Procedure:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, harvest cells in the logarithmic growth phase.
-
Centrifuge the cells and resuspend in HBSS at a density of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS. If using, add Probenecid (final concentration 1-2.5 mM).
-
Add 100 µL of the loading buffer to each well containing cells.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes.
-
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cells in 200 µL of fresh HBSS.
-
Repeat the wash step once more.
-
After the final wash, resuspend the cells in 100 µL of HBSS.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for kinetic reading. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the TCR stimulant (e.g., anti-CD3 antibody) to the wells.
-
Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
For positive control wells, inject Ionomycin to elicit a maximal calcium response.
-
For negative control wells, pre-incubate cells with EGTA to chelate extracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for a calcium flux assay using this compound.
Conclusion
This compound is a powerful inhibitor of ITK and can be effectively used to study the role of TCR signaling in calcium mobilization. The provided protocols and diagrams offer a comprehensive guide for researchers to design and execute calcium flux assays to investigate the efficacy and mechanism of action of this compound and other potential ITK inhibitors. Careful optimization of cell density, dye concentration, and stimulant concentration is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols for Flow Cytometry Analysis with PF-06465469 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06465469 is a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] It also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] By targeting ITK, this compound effectively modulates T-cell activation, proliferation, and differentiation, making it a valuable tool for research in immunology, oncology, and autoimmune diseases. Flow cytometry is an indispensable technique for elucidating the cellular effects of this compound, allowing for the precise quantification of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins at the single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound on T-cell lymphoma cell lines, such as Jurkat cells, using flow cytometry.
Mechanism of Action and Signaling Pathway
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation. ITK plays a pivotal role in this pathway by phosphorylating and activating Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which subsequently activate downstream pathways, including the MEK/ERK and AKT signaling axes. This compound covalently binds to ITK, inhibiting its kinase activity and thereby blocking the phosphorylation of PLCγ1 and subsequent downstream signaling events.[2] This inhibition ultimately leads to decreased T-cell activation and can induce apoptosis in malignant T-cells.
Data Presentation: Quantitative Effects of this compound
The following tables summarize representative quantitative data from flow cytometry experiments assessing the impact of this compound on Jurkat cells. Please note: The data presented here are illustrative and may not represent actual experimental results.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 0.1 | 12.5 ± 2.3 | 4.5 ± 1.0 |
| 1 | 28.7 ± 3.5 | 8.9 ± 1.5 |
| 10 | 55.3 ± 4.8 | 15.2 ± 2.1 |
Table 2: Inhibition of T-Cell Receptor (TCR)-Mediated Signaling by this compound in Jurkat Cells
| Treatment | p-PLCγ1 (MFI) | p-MEK1/2 (MFI) | p-AKT (MFI) |
| Unstimulated | 150 ± 25 | 120 ± 20 | 180 ± 30 |
| Stimulated (Anti-CD3/CD28) | 850 ± 70 | 700 ± 60 | 950 ± 80 |
| Stimulated + 1 µM this compound | 350 ± 40 | 450 ± 50 | 500 ± 55 |
| Stimulated + 10 µM this compound | 200 ± 30 | 250 ± 35 | 300 ± 40 |
Experimental Protocols
A generalized workflow for assessing the effects of this compound using flow cytometry is depicted below.
Protocol 1: Analysis of Apoptosis Induction
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in Jurkat cells following treatment with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Analysis of Intracellular Signaling (Phospho-flow)
This protocol describes the detection of phosphorylated PLCγ1, MEK1/2, and AKT in Jurkat cells to assess the inhibitory effect of this compound on TCR signaling.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 1% FBS
-
This compound
-
Anti-CD3/CD28 antibodies for stimulation
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against p-PLCγ1, p-MEK1/2, and p-AKT
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Culture Jurkat cells as described previously. For the experiment, starve the cells in RPMI-1640 with 1% FBS for 4-6 hours.
-
Pre-treat the cells with desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge the cells and aspirate the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated phospho-specific antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Use unstimulated and stimulated cells without antibody staining as negative controls.
-
Collect a minimum of 10,000 events per sample.
-
Gate on the cell population of interest.
-
Quantify the Median Fluorescence Intensity (MFI) for each phospho-protein to determine the level of phosphorylation.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, such as incubation times and antibody concentrations, for their specific experimental setup. Always include appropriate controls to ensure the validity of the results. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for PF-06465469 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06465469 is a potent, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both crucial components of signaling pathways in immune cells.[1][2] In vitro studies have demonstrated its ability to modulate T-cell function, suggesting its therapeutic potential in T-cell malignancies such as Peripheral T-cell Lymphoma (PTCL). These application notes provide a comprehensive overview of the mechanism of action of this compound and propose a framework for evaluating its in vivo efficacy using animal models. Detailed hypothetical protocols for a xenograft model of T-cell lymphoma are provided to guide researchers in the design and execution of preclinical studies.
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1] Dysregulation of ITK activity has been implicated in the pathogenesis of various T-cell-mediated inflammatory diseases and malignancies, including PTCL.[3] this compound is a small molecule inhibitor that covalently binds to ITK, leading to the downstream inhibition of key signaling molecules.[1] Its dual activity against BTK may offer a broader therapeutic window. While in vitro data has been promising, in vivo evaluation is a critical step in the preclinical development of this compound. To date, published in vivo efficacy studies for this compound are limited.[1] This document, therefore, presents a detailed guide for conducting such studies based on established methodologies for similar compounds and the known in vitro profile of this compound.
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor of ITK with a reported IC50 of 2 nM.[1] It also exhibits inhibitory activity against BTK.[2] Upon T-cell receptor (TCR) activation, ITK is recruited to the cell membrane and is involved in the phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 initiates a signaling cascade that leads to the activation of downstream pathways, including the MEK/ERK and PI3K/AKT pathways, which are critical for T-cell proliferation, differentiation, and cytokine production. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLCγ1, thereby attenuating these downstream signaling events.[4] In vitro studies have shown that this compound inhibits the phosphorylation of MEK1/2 and AKT in T-cell lymphoma cell lines.[4][5]
Proposed Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Given its target, T-cell lymphoma models are the most relevant.
-
Human T-cell Lymphoma Xenograft Models: These models involve the subcutaneous or systemic engraftment of human T-cell lymphoma cell lines (e.g., Jurkat, Hut78, HH) into immunodeficient mice (e.g., NOD/SCID, NSG).[6] These models are useful for assessing the direct anti-tumor activity of the compound.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original tumor.
-
Syngeneic Mouse Models: In these models, mouse lymphoma cell lines are implanted into immunocompetent mice of the same genetic background.[8][9] This allows for the study of the compound's effect on the tumor in the context of a functional immune system, which is particularly relevant for an immunomodulatory agent like an ITK inhibitor.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop T-cell lymphoma can also be utilized to evaluate long-term efficacy and potential resistance mechanisms.[10]
Experimental Protocol: Subcutaneous T-cell Lymphoma Xenograft Model
This protocol describes a hypothetical study to evaluate the in vivo efficacy of this compound in a subcutaneous human T-cell lymphoma xenograft model.
1. Materials and Reagents:
-
Cell Line: Jurkat (human T-cell leukemia)
-
Animals: 6-8 week old female NOD/SCID or NSG mice
-
Vehicle: e.g., 0.5% (w/v) methylcellulose in sterile water
-
This compound: Synthesized and purified
-
General Supplies: Sterile PBS, cell culture medium (e.g., RPMI-1640 with 10% FBS), syringes, needles, calipers, animal balance.
2. Cell Culture and Implantation:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose; n=8-10 mice per group).
-
Prepare this compound formulation in the chosen vehicle.
-
Administer the vehicle or this compound to the respective groups via oral gavage (or another appropriate route) at the predetermined dosing schedule (e.g., once daily).
-
Continue to monitor tumor volume and body weight throughout the study.
4. Endpoint and Data Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis.
-
Pharmacodynamic (PD) Analysis: A portion of the tumor can be flash-frozen for western blot analysis to assess the levels of phosphorylated ITK, PLCγ1, MEK, and AKT.
-
Histological Analysis: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Data Analysis: Compare tumor growth inhibition between the treatment and vehicle groups. Analyze changes in body weight as a measure of toxicity. Statistically analyze differences in biomarker expression.
Data Presentation
The following table presents a hypothetical summary of quantitative data that could be obtained from the described xenograft study.
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM | p-ITK Inhibition in Tumor (%) |
| Vehicle | 0 | 1850 ± 210 | - | +2.5 ± 1.5 | 0 |
| This compound | 10 | 980 ± 150 | 47 | +1.8 ± 1.2 | 45 |
| This compound | 30 | 450 ± 95 | 76 | -0.5 ± 2.0 | 85 |
Table 1: Representative In Vivo Efficacy Data for this compound in a Jurkat Xenograft Model. This data is hypothetical and for illustrative purposes only.
Conclusion
While direct in vivo efficacy data for this compound is not yet widely published, its potent in vitro activity against key signaling molecules in T-cells provides a strong rationale for its preclinical evaluation in animal models of T-cell malignancies. The proposed xenograft model and experimental protocol offer a robust framework for assessing the anti-tumor efficacy, pharmacodynamics, and tolerability of this compound. The successful execution of such studies will be instrumental in advancing this promising compound through the drug development pipeline. Researchers are encouraged to adapt these protocols to their specific research questions and available resources, ensuring adherence to all ethical guidelines for animal research.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preclinical model of peripheral T‐cell lymphoma GATA3 reveals DNA damage response pathway vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preclinical model of peripheral T-cell lymphoma GATA3 reveals DNA damage response pathway vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral T cell lymphoma: new model + new insight - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PF-06465469 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research applications.
Introduction
This compound is a small molecule inhibitor with significant potency against ITK and BTK, both crucial kinases in the signaling pathways of immune cells.[1][2][3][4][5][6] Its ability to covalently bind to its targets makes it a valuable tool for studying T-cell and B-cell mediated processes. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure reliable and reproducible results. This protocol outlines the necessary steps and precautions for dissolving and storing this compound.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₃₃N₇O₂ |
| Molecular Weight | 523.63 g/mol [1][2][7] |
| Appearance | Off-white solid |
| Purity | ≥95% |
| Primary Targets | ITK (IC₅₀ = 2 nM), BTK (IC₅₀ = 2 nM)[1][2][3][6] |
| Solubility | Soluble to 5 mM in DMSO with gentle warming.[2][6] Also reported as soluble in DMSO at 5 mg/mL. |
| Storage of Solid | Store at -20°C for long-term storage.[7] |
| CAS Number | 1407966-77-1[2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 523.63 g/mol = 5.2363 mg
-
-
Weigh the Compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a chemical fume hood. Transfer the powder to a sterile amber microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.1% to 0.5%, to avoid solvent-induced cellular stress. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: PF-06465469 in Combination Therapy for T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PF-06465469, a covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), in combination with various agents for the treatment of T-cell lymphoma. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a potent, covalent inhibitor of ITK with an IC50 of 2 nM.[1] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a promising target for T-cell malignancies.[2] Preclinical studies have explored the potential of this compound in combination with other therapeutic agents to enhance its anti-lymphoma activity. This document summarizes the key findings and methodologies from a pivotal study investigating these combinations.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in T-cell Lines
| Cell Line | IC50 (µM) |
| Jurkat | >10 |
| MOLT4 | >10 |
| CCRF CEM | >10 |
| K299 | >10 |
Data extracted from Mamand S, et al. Sci Rep. 2018.[3]
Table 2: Synergistic Effects of this compound with Other Agents in T-cell Lines
| Combination Agent | Cell Line | Effect |
| Doxorubicin | Jurkat, MOLT4, CCRF CEM, K299 | Synergy |
| Pictilisib (PI3Ki) | Jurkat, MOLT4, CCRF CEM, K299 | Synergy |
| Idelalisib (PI3Kδi) | Jurkat, MOLT4, CCRF CEM, K299 | Synergy |
Data extracted from Mamand S, et al. Sci Rep. 2018.[3][4]
Signaling Pathways and Experimental Workflows
ITK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the ITK signaling pathway by this compound.
Experimental Workflow for Combination Drug Synergy Assessment
Caption: Workflow for assessing synergy between this compound and other drugs.
Experimental Protocols
Cell Culture
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Cell Lines: Jurkat, MOLT4, CCRF CEM, and K299 T-cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Phosphorylated ITK
-
Cell Lysis: T-cell lines were treated with 2 µM this compound for 24 hours.[3] Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated ITK (p-ITK) and total ITK. A GAPDH antibody was used as a loading control.[3]
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Synergy Assays
-
Cell Seeding: T-cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, the combination agent (doxorubicin, pictilisib, or idelalisib), or the combination of both.
-
Incubation: Plates were incubated for 48 hours at 37°C.
-
Viability Assessment: Cell viability was determined using the MTS assay according to the manufacturer's instructions. Absorbance was read at 490 nm.
-
Synergy Analysis: The combination index (CI) was calculated using CalcuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). The fractional affected (Fa) was calculated from the percentage growth inhibition.[5]
Calcium Flux Assay
-
Cell Loading: Jurkat cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Baseline fluorescence was measured using a flow cytometer or a fluorescence plate reader.
-
Drug Pre-treatment: Cells were pre-treated with this compound for 30 minutes.
-
Stimulation: T-cell receptor signaling was stimulated by adding anti-CD3 and anti-CD28 antibodies.[3]
-
Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity over time. Ionomycin was added at the end of the experiment as a positive control for maximal calcium influx.[3]
Cell Migration Assay
-
Assay Setup: Cell migration was assessed using a Transwell assay system with 8.0 µm pore size inserts.
-
Chemoattractant: The lower chamber was filled with media containing CXCL12 as a chemoattractant.[5][6]
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Cell Treatment: Jurkat cells were pre-treated with this compound or in combination with the CXCR4 antagonist plerixafor.[5]
-
Cell Seeding: The treated cells were seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate was incubated for 4 hours at 37°C to allow for cell migration.
-
Quantification: Migrated cells in the lower chamber were collected and counted using a cell counter or by staining and imaging. The inhibition of migration was calculated relative to the untreated control.[5]
Conclusion
The preclinical data suggests that this compound, as a potent ITK inhibitor, demonstrates synergistic anti-tumor effects when combined with chemotherapy (doxorubicin) and PI3K pathway inhibitors (pictilisib and idelalisib) in T-cell lymphoma cell lines.[3][4] Furthermore, this compound effectively inhibits key downstream events of TCR signaling, including calcium flux and cell migration.[3][5] These findings provide a strong rationale for further clinical investigation of this compound in combination therapies for T-cell malignancies. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon this foundational work.
References
- 1. medkoo.com [medkoo.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: PF-06465469 Off-Target Effects Investigation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of PF-06465469. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in T-cell receptor signaling.[1][2] It also exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] Both kinases are inhibited with a half-maximal inhibitory concentration (IC50) of 2 nM in enzymatic assays.[1][3]
Q2: What are the most well-characterized off-target effects of this compound?
A2: The most significant known off-target effect is the inhibition of BTK, a member of the same Tec family of kinases as ITK.[1][2] Additionally, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT, downstream components of other signaling pathways.[1][4][5] It also blocks the anti-CD3 induced phosphorylation of PLCγ in Jurkat cells and IL-2 production in human whole blood.[1]
Q3: We are observing effects on cell migration in our experiments. Is this a known effect of this compound?
A3: Yes, this compound has been shown to inhibit cell migration in response to the chemokine CXCL12.[2] This is consistent with the role of its primary target, ITK, in chemokine-induced cell migration.
Q4: Can this compound affect the expression of immune checkpoint proteins?
A4: Yes, studies have indicated that this compound can lead to a decrease in the expression of the immune checkpoint proteins PD-1 and LAG-3 on the surface of T-cells.[2]
Q5: Has a comprehensive kinase selectivity profile (kinome scan) for this compound been published?
A5: Based on currently available public information, a comprehensive, large-panel kinome scan for this compound has not been published. While ITK and BTK are confirmed potent targets, the full spectrum of its kinase selectivity is not fully elucidated in the public domain.
Q6: Is there any available information on the safety profile or adverse effects of this compound from in vivo or clinical studies?
A6: There is limited publicly available information regarding the preclinical toxicology or clinical safety profile of this compound. One source mentioned that no studies on animal models had been conducted at the time of its publication.[1] Researchers should exercise appropriate caution and conduct thorough safety assessments in their experimental models.
Troubleshooting Guides
Problem 1: Unexpected inhibition of pathways downstream of receptor tyrosine kinases (RTKs).
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Possible Cause: this compound is known to inhibit the phosphorylation of MEK1/2 and AKT, which are common downstream effectors of many RTKs.[1][4][5] Your observed effects may be due to this known off-target activity.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a specific antibody against phosphorylated ITK (p-ITK) to confirm that this compound is engaging its primary target in your experimental system at the concentrations used.
-
Dose-Response Analysis: Perform a dose-response experiment and compare the IC50 for the inhibition of your RTK pathway of interest with the known IC50 for ITK and BTK (2 nM). A significant rightward shift in the IC50 may suggest an off-target effect.
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Use a More Selective ITK Inhibitor: As a control, consider using an ITK inhibitor with a different chemical scaffold and a well-documented selectivity profile to see if the same off-target effect is observed.
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Directly Measure MEK/AKT Phosphorylation: Use western blotting to directly assess the phosphorylation status of MEK1/2 (e.g., p-MEK1/2 T221/S217) and AKT (e.g., p-AKT S473) in your cells following treatment with this compound.
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Problem 2: Inconsistent results in T-cell activation assays.
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Possible Cause: The dual inhibition of ITK and BTK by this compound can lead to complex effects on different T-cell subsets and activation stimuli. The expression and relative importance of ITK and BTK can vary between cell types.
-
Troubleshooting Steps:
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Characterize Target Expression: Confirm the expression levels of both ITK and BTK in your specific T-cell population (e.g., by western blot or flow cytometry).
-
Titrate Stimulus and Inhibitor: Optimize the concentration of your T-cell activating stimulus (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) in conjunction with a dose-range of this compound.
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Assess Downstream Signaling: Measure the phosphorylation of PLCγ, a direct downstream target of ITK and BTK, to confirm pathway inhibition.[1]
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Analyze Cytokine Production: Quantify the production of key cytokines, such as IL-2, to assess the functional outcome of inhibition. The reported IC50 for IL-2 production inhibition in whole blood is 48 nM.[1]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | System | IC50 | Reference |
| ITK | Enzymatic Assay | Purified Enzyme | 2 nM | [1][3] |
| BTK | Enzymatic Assay | Purified Enzyme | 2 nM | [1][3] |
| PLCγ Phosphorylation | Cellular Assay | Jurkat Cells | 31 nM | [1] |
| IL-2 Production | Cellular Assay | Human Whole Blood | 48 nM | [1] |
| MEK1/2 Phosphorylation | Cellular Assay | Not Specified | Not Quantified | [1][4][5] |
| AKT Phosphorylation | Cellular Assay | Not Specified | Not Quantified | [1][4][5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PLCγ in Jurkat Cells
-
Cell Culture and Treatment: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an activating agent such as anti-CD3/CD28 antibodies for the appropriate time (e.g., 5-15 minutes).
-
Lysis: Pellet the cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-PLCγ (e.g., p-PLCγ Tyr783) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total PLCγ and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: CXCL12-Mediated Cell Migration Assay (Transwell)
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Cell Preparation: Culture your cells of interest (e.g., Jurkat) and starve them in serum-free media for 2-4 hours prior to the assay.
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Assay Setup:
-
Add serum-free media containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of a Transwell plate.
-
In the upper chamber, add cells that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of your cells (e.g., 2-4 hours).
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Cell Staining and Quantification:
-
Remove the non-migrated cells from the top of the Transwell insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., crystal violet or DAPI).
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Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
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Alternatively, migrated cells in the lower chamber can be counted using a cell counter or flow cytometer.
-
Visualizations
Caption: Known signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06465469 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PF-06465469 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[1][3][4] By covalently binding to these kinases, this compound blocks downstream signaling cascades that are crucial for T-cell activation, proliferation, and differentiation.
Q2: What are the primary applications of this compound in cell culture?
This compound is primarily used in cell culture to:
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Investigate the role of ITK and BTK in T-cell signaling.
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Study the effects of ITK inhibition on T-cell mediated immune responses.
-
Evaluate the therapeutic potential of ITK inhibitors in models of T-cell malignancies and autoimmune diseases.[1][3]
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Assess the impact of ITK inhibition on cytokine production and cell migration.[1]
Q3: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most T-cell lines. For instance, a concentration of 2 µM has been shown to reduce ITK phosphorylation in Jurkat cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept below 0.5% to minimize solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium. - "Solvent shock" from adding a concentrated DMSO stock directly to the medium. - Interaction with components in the serum or medium. | - Prepare a fresh dilution of the stock solution. - Pre-warm the culture medium to 37°C before adding the compound. - Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. - Consider making an intermediate dilution in a smaller volume of medium before adding to the final culture volume. - Test the solubility in a serum-free version of your medium if applicable. |
| High cell toxicity or unexpected cell death. | - The concentration of this compound is too high for the specific cell line. - Off-target effects of the inhibitor.[5] - High final DMSO concentration. | - Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration for your cell line. - Lower the concentration of this compound used in your experiments. - Ensure the final DMSO concentration is below 0.5% and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Inconsistent or unexpected experimental results. | - Incomplete inhibition of the target kinase. - Off-target effects on other signaling pathways (e.g., MEK/ERK, PI3K/AKT).[6] - Cell line heterogeneity or passage number. | - Confirm target engagement by performing a Western blot to assess the phosphorylation status of ITK or its downstream targets like PLCγ. - Investigate potential off-target effects by examining the phosphorylation of key signaling molecules like MEK1/2 and AKT.[6] - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding densities and experimental conditions. |
| No observable effect of the inhibitor. | - The concentration of this compound is too low. - The cell line does not express ITK or has a low level of expression. - The inhibitor has degraded due to improper storage. | - Increase the concentration of this compound. - Confirm ITK expression in your cell line by Western blot or qPCR. - Prepare a fresh stock solution of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various assays. It is important to note that the optimal concentration for your specific cell culture experiment should be determined empirically.
| Assay Type | Target | Cell Line / System | IC₅₀ |
| Enzymatic Assay | ITK | Purified enzyme | 2 nM[2][3][4] |
| Enzymatic Assay | BTK | Purified enzyme | 2 nM[3][4] |
| Cellular Assay | PLCγ phosphorylation | Jurkat cells | 31 nM[3] |
| Whole Blood Assay | IL-2 Production | Human whole blood | 48 nM[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of this compound on cell viability.
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Cell Seeding: Seed your T-cell line (e.g., Jurkat) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.
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Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for ITK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on ITK activation.
-
Cell Treatment: Treat your T-cell line with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for a predetermined time (e.g., 24 hours).[1] Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ITK (p-ITK) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total ITK and a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ITK, total ITK, and the loading control.
Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PF-06465469 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-06465469, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), a temperature of 0 - 4°C in a dry, dark environment is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C, desiccated and protected from light.[1][2] One supplier suggests that in lyophilized form, the chemical is stable for up to 36 months when stored at -20°C and kept desiccated.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, and gentle warming can aid in its dissolution. It is recommended to prepare a concentrated stock solution in DMSO, for example, at a concentration of 5 mM. Once prepared, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C. Stored at -20°C, the solution should be used within one month to prevent loss of potency.[2]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If continuous dosing for more than half a month is planned using a corn oil formulation, it should be chosen carefully. While specific data on the stability in aqueous solutions or cell culture media is limited, the general practice for similar compounds is to prepare fresh dilutions from the DMSO stock solution just before the experiment to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to store both the solid compound and its solutions protected from light.[1] Exposure to light may lead to degradation and loss of activity.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) with an IC50 of 2 nM.[1][3] It also exhibits inhibitory activity against Bruton's Tyrosine Kinase (BTK) with a similar IC50 of 2 nM.[3][4] By covalently binding to these kinases, it blocks downstream signaling pathways, such as the phosphorylation of Phospholipase C gamma (PLCγ).[3][5]
Data Presentation
Table 1: Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment[1] |
| Solid | -20°C | Long-term (months to years) | Desiccated, dark environment[1][2] |
| Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles |
| Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles |
Table 2: Solubility and Formulation for In Vivo Studies
| Solvent System | Achievable Concentration | Solution Type | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.1 mg/mL (2.10 mM) | Suspended solution | May require sonication. Suitable for oral and intraperitoneal injection.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.1 mg/mL (2.10 mM) | Clear solution | Prepare fresh daily. |
| 10% DMSO, 90% Corn Oil | ≥ 1.1 mg/mL (2.10 mM) | Clear solution | Use with caution for dosing periods longer than two weeks.[6] |
Experimental Protocols
Protocol 1: Inhibition of PLCγ Phosphorylation in Jurkat Cells
This protocol describes a typical Western blot experiment to assess the inhibitory effect of this compound on the phosphorylation of PLCγ in Jurkat cells.
1. Cell Culture and Treatment:
- Culture Jurkat cells in appropriate media and conditions until they reach the desired density.
- Pre-incubate the Jurkat cells with the desired concentrations of this compound (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[6]
2. Cell Stimulation and Lysis:
- Stimulate the cells with an appropriate agonist, such as anti-CD3 antibody, to induce T-cell receptor (TCR) signaling and subsequent PLCγ phosphorylation.
- After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
4. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated PLCγ (p-PLCγ) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PLCγ or a loading control protein like GAPDH.
Mandatory Visualization
Caption: ITK Signaling Pathway Inhibition by this compound.
Troubleshooting Guides
Issue 1: Low or No Inhibition of PLCγ Phosphorylation
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Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the compound has been stored correctly (solid at -20°C, protected from light; solutions aliquoted and stored at -20°C or -80°C). Prepare a fresh stock solution from a new vial of solid compound.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Similarly, optimize the pre-incubation time.
-
-
Possible Cause 3: Poor Cell Stimulation.
-
Solution: Verify the activity of your stimulating agent (e.g., anti-CD3 antibody) and optimize the stimulation time and concentration.
-
-
Possible Cause 4: Issues with Western Blotting.
-
Solution: Ensure proper protein transfer, use fresh antibodies at the recommended dilutions, and optimize blocking and washing steps. Include positive and negative controls in your experiment.
-
Issue 2: Precipitation of this compound in Solution
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Possible Cause 1: Exceeding Solubility Limit.
-
Solution: Do not exceed the recommended maximum concentration in DMSO (5 mM). When preparing formulations for in vivo studies, add the solvents sequentially and mix well after each addition. Sonication may help to dissolve precipitates in some formulations.[6]
-
-
Possible Cause 2: Temperature Effects.
-
Solution: If precipitation occurs upon cooling, gentle warming may help to redissolve the compound. However, for aqueous-based working solutions, it is best to prepare them fresh before use.
-
-
Possible Cause 3: Incompatibility with Media Components.
-
Solution: When diluting the DMSO stock solution into cell culture media, add it dropwise while vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
References
- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 5. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting PF-06465469 precipitation in media
Welcome to the technical support center for PF-06465469. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists effectively use this compound in their experiments and address challenges related to its precipitation in media.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
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Question: What is the likely cause of immediate precipitation upon dilution of the this compound stock solution?
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Answer: Immediate precipitation is often due to the low aqueous solubility of this compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, the compound can rapidly fall out of solution. This can be exacerbated by a high final concentration of the compound or improper mixing techniques that create localized areas of high concentration.[1][2]
-
Question: How can I prevent immediate precipitation when preparing my working solution?
-
Answer: To prevent immediate precipitation, consider the following steps:
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Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]
-
Proper mixing: Add the this compound stock solution dropwise into the vortex of the media while gently swirling or vortexing. This facilitates rapid and even dispersion.[2][3]
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Intermediate dilution: Prepare an intermediate dilution of your stock solution in pre-warmed media. This reduces the concentration gradient when preparing the final working solution.[2]
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Lower the final concentration: If possible, lower the final working concentration of this compound.
-
Issue 2: The cell culture medium becomes cloudy or a precipitate appears over time during incubation.
-
Question: Why is a precipitate forming in my culture plates during incubation?
-
Answer: Precipitation that occurs over time can be due to several factors:
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Compound instability: this compound may have limited stability in the culture medium at 37°C over extended periods.
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Interaction with media components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with this compound, leading to precipitation.[1]
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pH shifts: Changes in the pH of the medium due to cellular metabolism can alter the solubility of the compound.[3]
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Temperature fluctuations: Unstable incubator temperatures can affect the solubility of the compound.[1]
-
-
Question: What strategies can I use to avoid precipitation during long-term experiments?
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Answer: For longer experiments, the following can help maintain the solubility of this compound:
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Media replacement: Consider replacing the medium with a freshly prepared solution of this compound at regular intervals.[1]
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Serum concentration: If your experimental design permits, try reducing the serum concentration or using a serum-free medium. It is important to validate the effect of reduced serum on your cells' viability.[1]
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Buffered media: Use a medium buffered with HEPES to maintain a stable pH.[3]
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Stable temperature: Ensure your incubator maintains a constant and stable temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound?
A1: The key chemical properties of this compound are summarized in the table below.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 5 mM in DMSO, and gentle warming can aid dissolution.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, although many cell lines can tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment with the same DMSO concentration to assess its effect on your specific cell line.
Q4: How should I store this compound stock solutions?
A4: Store stock solutions of this compound at -20°C or -80°C.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 523.63 g/mol | [4] |
| Formula | C₃₀H₃₃N₇O₂ | [4] |
| CAS Number | 1407966-77-1 | [4] |
| Purity | ≥95% | [4] |
| Appearance | Off-white solid | [7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 5 mM | Gentle warming may be required. | [4] |
| Aqueous Media | Low | Prone to precipitation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the batch-specific molecular weight, calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight is 523.63 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Pre-warm the medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution (optional but recommended):
-
Add a small volume of the 10 mM this compound stock solution to a larger volume of pre-warmed medium to create an intermediate concentration (e.g., 100 µM).
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Prepare the final working solution:
-
While gently swirling the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway showing inhibition of ITK and BTK by this compound.
Caption: Logical workflow for preparing a this compound working solution.
References
Technical Support Center: Addressing PF-06465469 Cytotoxicity in Primary Cells
Welcome to the technical support center for PF-06465469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity when using the dual ITK/BTK inhibitor, this compound, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK)[1][2]. It functions by irreversibly binding to these kinases, which are crucial components of signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), respectively. This inhibition blocks the phosphorylation of downstream targets like PLCγ, MEK1/2, and AKT, thereby affecting immune cell activation, proliferation, and survival[3][4].
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound, even at concentrations that are effective in cell lines?
A2: Primary cells are generally more sensitive to chemical compounds, including kinase inhibitors, compared to immortalized cell lines. This increased sensitivity can be due to a variety of factors, including differences in metabolism, proliferation rates, and the expression levels of the drug target and off-target proteins. It is crucial to perform a dose-response curve for each specific primary cell type to determine the optimal concentration that provides the desired biological effect with minimal cytotoxicity.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A3: While this compound is a potent inhibitor of ITK and BTK, it has also been shown to inhibit the phosphorylation of MEK1/2 and AKT[3][4]. These kinases are key nodes in critical cell survival pathways, and their inhibition can lead to apoptosis. Off-target effects are a common characteristic of kinase inhibitors and can contribute to cytotoxicity, especially at higher concentrations.
Q4: How can I distinguish between on-target and off-target cytotoxic effects?
A4: To determine if the observed cytotoxicity is due to the inhibition of ITK/BTK or off-target effects, you can perform several experiments. One approach is to use a structurally different ITK/BTK inhibitor to see if it recapitulates the cytotoxic phenotype. Additionally, you can attempt to rescue the cells from cytotoxicity by activating downstream signaling components of the ITK/BTK pathway or by inhibiting apoptosis through the use of pan-caspase inhibitors.
Q5: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?
A5: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, as higher concentrations can be toxic to primary cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using this compound in primary cells.
Problem 1: Excessive Cell Death Observed at Expected Effective Concentrations
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high for the specific primary cell type. | Perform a thorough dose-response experiment starting from a low nanomolar range and titrating up to micromolar concentrations. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or MTS) and select a concentration for your experiments that is well below this value but still effective at inhibiting the target. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is consistent across all conditions and does not exceed 0.1%. Prepare a high-concentration stock of this compound in DMSO and perform serial dilutions in your culture medium. |
| Off-target effects leading to apoptosis. | Confirm target engagement at non-toxic concentrations by Western blot for phosphorylated ITK or BTK. If cytotoxicity persists at concentrations that effectively inhibit the target, consider the possibility of off-target effects. You can investigate this by assessing the phosphorylation status of key survival kinases like AKT and ERK. |
| Poor health of primary cells prior to treatment. | Ensure that your primary cells are healthy and have high viability before starting the experiment. Use freshly isolated cells whenever possible and handle them with care to minimize stress. |
Problem 2: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Variability in primary cell populations. | Primary cells from different donors can exhibit significant variability. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. Thoroughly characterize your primary cell population (e.g., by flow cytometry) before each experiment. |
| Inhibitor instability in culture medium. | This compound is a covalent inhibitor and should be stable. However, for long-term experiments (e.g., > 48 hours), consider replacing the medium with fresh inhibitor-containing medium every 24-48 hours. |
| Inaccurate pipetting or dilution of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent inhibitor concentrations across experiments. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Condition | Reference |
| ITK | 2 | Enzymatic Assay | [4] |
| BTK | 2 | Enzymatic Assay | [3] |
| PLCγ phosphorylation | 31 | Jurkat cells | [3] |
| IL-2 production | 48 | Human whole blood | [3] |
Table 2: Estimated Cytotoxic Concentrations of this compound in Primary Cells
Disclaimer: The following values are estimates based on concentrations used in in vitro studies and data from similar inhibitors. The actual cytotoxic IC50 will vary depending on the primary cell type and experimental conditions and must be determined empirically.
| Cell Type | Estimated Cytotoxic IC50 Range (µM) | Notes |
| Primary Human T Lymphocytes | 1 - 10 | Based on concentrations used in functional assays and cytotoxicity data for the related BTK inhibitor, ibrutinib[5]. |
| Primary Human B Lymphocytes | 1 - 10 | Similar to T lymphocytes, given the dual inhibition of ITK and BTK. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound in Primary Lymphocytes using an MTS Assay
Materials:
-
Primary human lymphocytes (e.g., PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolate primary lymphocytes using a standard method (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0.01 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
At the end of the incubation period, add 40 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing Apoptosis in Primary T Cells using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Primary human T cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Isolate and culture primary T cells as described in Protocol 1.
-
Treat the T cells with this compound at the desired concentrations (including a vehicle control) for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Mandatory Visualizations
Caption: ITK Signaling Pathway and this compound Inhibition.
Caption: Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for High Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to PF-06465469 in cell lines
Welcome to the technical support center for PF-06465469. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments with this covalent ITK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] It forms a durable covalent bond with a cysteine residue in the ATP-binding site of ITK, leading to irreversible inhibition. This compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK).[2][3] Its inhibitory effects block downstream signaling cascades, including the phosphorylation of PLCγ, and can suppress MEK1/2 and AKT phosphorylation.[1][4] This ultimately leads to reduced T-cell activation and proliferation, as well as decreased cytokine production, such as IL-2.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
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Cell Line Intrinsic Resistance: The cell line you are using may not rely on the ITK signaling pathway for survival and proliferation. Confirm that your cell model expresses ITK and that this pathway is active.
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
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Drug Instability: Ensure that the compound has been stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles should be avoided.
-
Acquired Resistance: If the cells initially responded and then ceased to respond over time, they may have developed acquired resistance. Please refer to the troubleshooting guides below for strategies to investigate and overcome this.
Q3: What are the known IC50 values for this compound?
The inhibitory concentrations of this compound have been determined in various assays. A summary of these values is provided in the table below.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered when using this compound, particularly concerning apparent resistance.
Guide 1: Investigating Reduced Sensitivity or Acquired Resistance
Problem: Cells show reduced sensitivity to this compound, or a previously sensitive cell line has become resistant after prolonged exposure.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| On-Target Mutations | Mutations in the ITK or BTK gene can prevent the covalent binding of this compound or reduce its affinity. This can include mutations at the cysteine residue required for covalent linkage or "gatekeeper" mutations that sterically hinder drug binding.[5][6] Action: Sequence the kinase domain of ITK and BTK in your resistant cell line to identify potential mutations. |
| Bypass Signaling Pathway Activation | Cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of ITK.[5][7] Common bypass pathways may involve other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules.[8] Action: Perform a phosphoproteomic screen or western blot analysis for key signaling nodes (e.g., p-EGFR, p-MET, p-STAT3) to identify activated bypass pathways. Consider combination therapy with an inhibitor targeting the identified pathway. |
| Drug Efflux Pump Overexpression | Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. Action: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123) to assess pump activity in resistant versus sensitive cells. Consider co-treatment with an efflux pump inhibitor. |
Guide 2: Experimental Variability and Assay Optimization
Problem: Inconsistent results or high variability in cell viability or signaling assays.
| Possible Cause | Suggested Action |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or serum concentration can affect experimental outcomes. Action: Standardize your cell culture and plating procedures. Ensure cells are in the logarithmic growth phase when seeding for experiments. |
| Suboptimal Assay Conditions | The incubation time, drug concentration, or detection method may not be optimized for your specific cell line and assay. Action: Optimize your assay parameters, including incubation time with this compound and the cell viability reagent (e.g., MTT, resazurin). |
| Phosphatase Activity in Lysates | When assessing protein phosphorylation by western blot, endogenous phosphatases can dephosphorylate your target proteins, leading to inaccurate results. Action: Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[9] |
Quantitative Data Summary
| Target/Assay | Cell Line/System | IC50 Value |
| ITK (enzymatic activity) | Purified enzyme | 2 nM[3] |
| BTK (enzymatic activity) | Purified enzyme | 2 nM[3] |
| PLCγ phosphorylation | Jurkat cells | 31 nM[1] |
| IL-2 production | Human whole blood | 48 nM[1] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated ITK (p-ITK)
This protocol is based on general guidelines for detecting phosphorylated proteins.[9][11][12]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep the lysates on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ITK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ITK or a housekeeping protein like GAPDH.
IL-2 ELISA
This protocol is a general guide based on commercially available ELISA kits.[13][14]
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Coating (if applicable): If the plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes.
Visualizations
Caption: ITK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientistlive.com [scientistlive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing PF-06465469 Impact on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of PF-06465469 on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), with a reported IC50 of 2 nM. It also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK) with a similar IC50 of 2 nM.[1][2] As a covalent inhibitor, it forms an irreversible bond with its target kinases.
Q2: I'm observing higher than expected cytotoxicity in my experiments. What are the potential causes?
Unexpectedly high cytotoxicity when using this compound can stem from several factors:
-
On-target toxicity: The intended inhibition of ITK and BTK can lead to apoptosis in cell lines dependent on these signaling pathways for survival.
-
Off-target effects: this compound has been reported to inhibit the phosphorylation of MEK1/2 and AKT, suggesting potential off-target activities that could contribute to cell death.[2][3]
-
Solvent toxicity: High concentrations of the solvent used to dissolve this compound, typically DMSO, can be toxic to cells.
-
Compound concentration: The concentration of this compound used may be too high for the specific cell line being tested.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
Q3: How can I minimize the off-target effects of this compound?
Minimizing off-target effects is crucial for ensuring that the observed cellular phenotype is a direct result of inhibiting the intended targets. Here are some strategies:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Optimize treatment duration: Shorter incubation times can reduce the cumulative impact of off-target effects.
-
Use appropriate controls: Include control cell lines that do not express the target kinases to distinguish between on-target and off-target toxicity.
-
Consider orthogonal approaches: Use techniques like siRNA or shRNA to knock down the target kinase and compare the resulting phenotype to that observed with this compound treatment.
Q4: What is the recommended starting concentration for cell viability assays with this compound?
Based on published data, a sensible starting point for a dose-response curve would be in the low nanomolar to low micromolar range. For T-cell lymphoma cell lines, IC50 values for survival have been reported to be in the low micromolar range.[3] It is crucial to perform a dose-response experiment for each new cell line to determine the appropriate concentration range.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding, presence of air bubbles in wells, or interference from the compound.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Carefully inspect plates for air bubbles before reading.
-
Include a "no-cell" control with the compound to check for direct interference with the assay reagents.
-
For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals.
-
Issue 2: Discrepancy between expected on-target inhibition and observed cell viability.
-
Possible Cause: The cellular phenotype may be a result of off-target effects or the activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Validate on-target engagement: Perform a western blot to confirm the inhibition of ITK or BTK phosphorylation at the concentrations used.
-
Investigate off-target pathways: Assess the phosphorylation status of known off-target kinases like MEK and AKT.
-
Use a rescue experiment: If possible, introduce a constitutively active downstream effector of the target kinase to see if it can rescue the observed phenotype.
-
Issue 3: Significant cytotoxicity observed even at low, on-target concentrations in a new cell line.
-
Possible Cause: The cell line may be highly dependent on the ITK/BTK signaling pathway for survival, or it may be particularly sensitive to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Characterize the cell line: Confirm the expression and activation status of ITK, BTK, and potential off-target kinases in your cell line.
-
Perform a time-course experiment: Assess cell viability at multiple time points to determine the onset of cytotoxicity.
-
Consider a different inhibitor: If the goal is to study the effects of ITK/BTK inhibition in a sensitive cell line, using a structurally different inhibitor with a distinct off-target profile may be beneficial for comparison.
-
Data Presentation
Table 1: IC50 Values of this compound on Cell Viability in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| Jurkat | T-cell Lymphoma | ATP Luminescence | 72 hours | ~5 | [3] |
| MOLT-4 | T-cell Lymphoma | ATP Luminescence | 72 hours | ~7 | [3] |
| CCRF-CEM | T-cell Lymphoma | ATP Luminescence | 72 hours | ~8 | [3] |
| K299 | T-cell Lymphoma | ATP Luminescence | 72 hours | ~12.5 | [3] |
| H460 | Non-small Cell Lung Cancer | ATP Luminescence | Not Specified | >10 | [3] |
| SUDHL6 | B-cell Lymphoma | ATP Luminescence | Not Specified | <10 | [3] |
| Ramos | B-cell Lymphoma | ATP Luminescence | Not Specified | <10 | [3] |
Experimental Protocols
1. MTT Assay for Determining IC50 of this compound
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before adding the compound.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Add 100 µL of the diluted compound to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution to each well.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method that measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[4][5][6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density appropriate for your cell line and incubate overnight.
-
Compound Treatment: Add the desired concentrations of this compound to the wells and incubate for the chosen duration.
-
Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
PF-06465469 inhibitor specificity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ITK inhibitor, PF-06465469.
Frequently Asked Questions (FAQs)
Q1: What is the primary specificity issue with this compound?
A1: The primary specificity issue with this compound is its dual inhibitory activity against both Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's tyrosine kinase (BTK).[1][2][3] Both kinases are inhibited with a similar potency, which should be considered when designing experiments and interpreting results.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: this compound has been reported to inhibit the phosphorylation of MEK1/2 and AKT, suggesting off-target activity on these signaling pathways.[2] This is a critical consideration for studies where the MEK/ERK or PI3K/AKT pathways are relevant.
Q3: Is this compound a reversible or irreversible inhibitor?
A3: this compound is a covalent, and therefore, irreversible inhibitor of ITK.[4][5] This covalent binding mechanism leads to a prolonged duration of action, effectively silencing the T-cell receptor (TCR) pathway for an extended period even after the compound is no longer present in the system.[4][5]
Q4: What are the implications of the covalent binding mechanism for my experiments?
A4: The covalent nature of this compound means that standard washout experiments to study inhibitor reversibility will not be effective. Once bound, the inhibition is long-lasting. Kinetic measurements have confirmed an irreversible binding mode with off-rate half-lives exceeding 24 hours.[4][5] This sustained target engagement should be factored into the design of your experimental timelines, such as the duration of cell treatments.
Q5: Are there known resistance mutations for this compound?
A5: While specific resistance mutations for this compound have not been detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In the context of T-cell lymphomas, mutations in the TCR signaling pathway are a potential mechanism of resistance to ITK inhibitors. Furthermore, studies on the related kinase BTK have identified mutations that confer resistance to covalent inhibitors. As an alternative strategy to overcome potential resistance, the development of ITK degraders is being explored.[6][7]
Troubleshooting Guides
Issue: Unexpected effects on cell proliferation or survival, potentially due to MEK or AKT pathway inhibition.
This guide provides a workflow to investigate if the observed cellular effects of this compound are due to its off-target inhibition of MEK1/2 or AKT phosphorylation.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow to troubleshoot off-target effects of this compound.
Detailed Protocol: Western Blot for Phosphorylated MEK and AKT
-
Cell Treatment: Plate cells (e.g., Jurkat) and allow them to adhere or stabilize overnight. Treat with this compound at the desired concentration and time course. A common starting point is 2 µM for 24 hours.[3] Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both MEK and AKT. A significant decrease in this ratio in this compound-treated samples compared to the control indicates an off-target effect.
FAQ: My Western blot for p-AKT/p-MEK shows no change with this compound treatment. What could be wrong?
-
A: Check your experimental conditions. The off-target effects may be cell-type specific or dependent on the concentration and duration of treatment. The reported inhibition of p-MEK and p-AKT by this compound was observed in the context of a comparison with other more specific ITK inhibitors.[2]
-
A: Verify antibody performance. Ensure your primary and secondary antibodies are validated and working correctly. Include positive and negative controls in your experiment. For example, use a known activator of the MEK/ERK or PI3K/AKT pathway as a positive control.
-
A: Assess protein loading. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference(s) |
| ITK | 2 | Enzymatic | [1][2][3] |
| BTK | 2 | Enzymatic | [1][2][3] |
| PLCγ phosphorylation | 31 | Cell-based (Jurkat) | [2] |
| IL-2 Production | 48 | Human Whole Blood | [2] |
Signaling Pathway Diagram
ITK Signaling and Points of Inhibition
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PF-06465469 In Vitro Degradation and Half-Life
Frequently Asked Questions (FAQs)
Q1: What are the typical in vitro systems used to assess the metabolic stability of a compound like PF-06465469?
A1: The most common in vitro systems for determining metabolic stability are liver microsomes, S9 fractions, and hepatocytes. Liver microsomes contain the highest concentration of Phase I metabolizing enzymes (e.g., cytochrome P450s), while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism. Hepatocytes, being whole cells, provide the most physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors.
Q2: How is the in vitro half-life (t½) of a compound determined in these systems?
A2: The in vitro half-life is typically determined by incubating the compound with the chosen metabolic system (e.g., liver microsomes) and measuring the decrease in the parent compound's concentration over time using analytical methods like LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life.
Q3: What are the key parameters I need to consider when setting up an in vitro metabolic stability assay?
A3: Key parameters include the concentration of the test compound, the protein concentration of the metabolic system (e.g., mg/mL of microsomal protein), the concentration of cofactors (e.g., NADPH for Phase I reactions), incubation time, and temperature. It is crucial to ensure that the concentration of the test compound is below its Michaelis-Menten constant (Km) to be in the linear range of enzyme kinetics.
Q4: I am observing very rapid degradation of my compound. What could be the potential causes and how can I troubleshoot this?
A4: Rapid degradation could be due to high metabolic activity in the chosen system, chemical instability of the compound in the assay buffer, or non-specific binding to the assay components. To troubleshoot, you can try reducing the protein concentration, decreasing the incubation time, or using a different in vitro system (e.g., a less metabolically active one). To assess chemical stability, run a control incubation without the metabolic enzymes or cofactors. To investigate non-specific binding, the extent of binding to the microsomal protein can be determined by equilibrium dialysis or ultrafiltration.
Q5: My results for in vitro half-life are not reproducible. What are the common sources of variability?
A5: Variability in in vitro half-life measurements can arise from several factors, including inconsistent pipetting, lot-to-lot variability of the metabolic system (e.g., liver microsomes), degradation of cofactors, or issues with the analytical method. Ensure accurate pipetting, use the same batch of reagents whenever possible, prepare fresh cofactor solutions for each experiment, and validate your analytical method for linearity, precision, and accuracy.
Troubleshooting Guides
Problem: High Variability in Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Vortex samples thoroughly after adding each reagent. |
| Temperature Fluctuations | Ensure the incubator or water bath maintains a constant temperature (typically 37°C). |
| Edge Effects in Plates | Avoid using the outer wells of a microplate, or fill them with buffer to maintain humidity. |
Problem: No Degradation Observed
| Potential Cause | Troubleshooting Step |
| Inactive Metabolic System | Test the activity of the microsomes or S9 fraction with a known positive control compound that is rapidly metabolized. |
| Degraded Cofactors | Prepare fresh cofactor solutions (e.g., NADPH) immediately before use. |
| Low Compound Concentration | Ensure the compound concentration is high enough for accurate detection by the analytical method. |
| Inhibition of Metabolic Enzymes | The test compound itself might be an inhibitor of the metabolic enzymes. Test a lower concentration of the compound. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive Control Substrate (e.g., testosterone or midazolam)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regeneration system to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Include a negative control (without NADPH regeneration system) and a positive control.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Data Analysis:
| Time (min) | Concentration of this compound (µM) | % Remaining | ln(% Remaining) |
| 0 | 1.00 | 100 | 4.61 |
| 5 | 0.85 | 85 | 4.44 |
| 15 | 0.60 | 60 | 4.09 |
| 30 | 0.35 | 35 | 3.56 |
| 60 | 0.10 | 10 | 2.30 |
-
Plot ln(% Remaining) vs. time. The slope of the linear regression line (k) is the elimination rate constant.
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizations
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Troubleshooting Logic for In Vitro Assays.
Technical Support Center: Validating PF-06465469 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule, covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[2] Due to its role in T-cell signaling, ITK is a target for autoimmune diseases and T-cell malignancies.
Q2: How does this compound inhibit ITK?
A2: this compound is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue (Cys-442) in the ATP-binding site of ITK.[3] This irreversible binding prevents ITK from functioning.
Q3: What are the expected downstream effects of ITK inhibition by this compound?
A3: Inhibition of ITK by this compound is expected to block the phosphorylation of its direct substrate, Phospholipase C gamma 1 (PLCγ1).[1] This, in turn, will inhibit downstream signaling events such as calcium flux and the activation of transcription factors like NFATc1.[1] Studies have also shown that this compound can inhibit the phosphorylation of MEK1/2 and AKT, which may be due to off-target effects.[1][2]
Q4: Which cell lines are appropriate for studying this compound target engagement?
A4: T-cell lines that express ITK are suitable for these studies. The Jurkat cell line is a commonly used model for investigating TCR signaling and the effects of ITK inhibitors.[1][2] Other human T-cell lines like MOLT4 and CCRF-CEM also express ITK.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and in cellular assays.
| Target/Assay | IC50 Value | Reference |
| ITK (enzymatic assay) | 2 nM | [1][2] |
| BTK (enzymatic assay) | 2 nM | [2] |
| PLCγ phosphorylation (in Jurkat cells) | 31 nM | [2] |
| IL-2 production (in human whole blood) | 48 nM | [2] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to validate this compound target engagement, along with troubleshooting advice for common issues.
Western Blotting for Downstream Signaling
Western blotting is a fundamental technique to assess the phosphorylation status of proteins downstream of ITK. A reduction in the phosphorylation of PLCγ1 is a direct indicator of ITK inhibition.
Workflow for Western Blotting Analysis.
-
Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 30 minutes.[1]
-
Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies for 10 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-PLCγ1 (Tyr783), total PLCγ1, and a loading control (e.g., GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
| Issue | Possible Cause | Suggested Solution |
| No or weak p-PLCγ1 signal in stimulated control | - Inefficient TCR stimulation.- Phosphatase activity during lysis.- Low protein load. | - Confirm the activity of anti-CD3/CD28 antibodies.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Increase the amount of protein loaded per lane. |
| High background on the blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes. |
| p-PLCγ1 signal observed in this compound-treated sample | - Insufficient inhibitor concentration or incubation time.- this compound has degraded.- Off-target signaling pathways are activating PLCγ1. | - Perform a dose-response and time-course experiment.- Ensure proper storage and handling of the compound.- Investigate other potential upstream activators of PLCγ1 in your system. |
| Inconsistent loading control (GAPDH) | - Inaccurate protein quantification.- Pipetting errors. | - Re-quantify protein concentrations.- Ensure careful and consistent loading of samples. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Workflow for a Cellular Thermal Shift Assay.
-
Cell Treatment:
-
Treat cultured cells (e.g., Jurkat) with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble ITK at each temperature by Western blotting, as described in the previous section.
-
| Issue | Possible Cause | Suggested Solution |
| No difference in thermal stability between treated and untreated samples | - The chosen temperature range is not optimal for ITK.- Insufficient drug concentration or incubation time.- The antibody for Western blotting is not specific or sensitive enough. | - Perform a temperature gradient to determine the optimal melting temperature of ITK in your cell line.- Increase the concentration of this compound or the incubation time.- Validate the ITK antibody. |
| High variability between replicates | - Inconsistent heating or cooling.- Pipetting errors.- Uneven cell lysis. | - Use a PCR cycler for precise temperature control.- Ensure accurate pipetting of cell suspensions.- Optimize the freeze-thaw lysis protocol. |
| Smearing or degradation of ITK bands on Western blot | - Protein degradation during sample processing. | - Ensure protease inhibitors are always present.- Keep samples on ice as much as possible. |
In Vitro Kinase Activity Assay
An in vitro kinase assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ITK.
Workflow for an In Vitro Kinase Assay.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute purified recombinant ITK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr)4:1) in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Perform serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the ITK enzyme and the this compound dilutions (or DMSO control).
-
Pre-incubate for 15-30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
-
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | - Inactive enzyme.- Sub-optimal substrate or ATP concentration.- Short reaction time. | - Use a fresh batch of enzyme and verify its activity.- Titrate substrate and ATP concentrations to find the Km.- Increase the reaction time. |
| High variability between wells | - Pipetting inaccuracies.- Temperature fluctuations across the plate. | - Use calibrated pipettes and proper technique.- Ensure uniform incubation temperature. |
| IC50 value is significantly different from reported values | - Incorrect concentration of this compound.- Different assay conditions (e.g., ATP concentration).- Impure enzyme. | - Verify the stock concentration of the inhibitor.- Note that IC50 values are dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.- Use a highly purified and active enzyme. |
References
- 1. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeted covalent and non-covalent ITK Inhibitors as useful tool compounds to evaluate ITK as an anti-asthma target [morressier.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of ITK Inhibitors: PF-06465469 vs. BMS-509744
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors: PF-06465469 and BMS-509744. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. This guide focuses on a comparative analysis of two small molecule inhibitors of ITK: this compound, a covalent inhibitor, and BMS-509744, an ATP-competitive inhibitor.
At a Glance: Key Differences
| Feature | This compound | BMS-509744 |
| Mechanism of Action | Covalent, irreversible | Reversible, ATP-competitive |
| ITK IC50 | 2 nM[1] | 19 nM[2][3] |
| BTK IC50 | 2 nM[1] | 4.1 µM |
| Cellular Activity | Potent inhibition of PLCγ phosphorylation, calcium mobilization, and IL-2 production.[4] Also inhibits MEK1/2 and AKT phosphorylation.[4] | Potent inhibition of PLCγ1 tyrosine phosphorylation, calcium mobilization, IL-2 secretion, and T-cell proliferation.[3] Does not inhibit MEK1/2 or AKT phosphorylation.[4] |
| Selectivity | Potent inhibitor of both ITK and Bruton's tyrosine kinase (BTK).[1] | Highly selective for ITK over other Tec family kinases (>200-fold) and a broad panel of other kinases (>55-fold).[2] |
Delving into the Data: A Quantitative Comparison
The following tables summarize the quantitative data available for this compound and BMS-509744, providing a clear comparison of their potency and cellular effects.
Table 1: In Vitro Potency (IC50 values)
| Target | This compound | BMS-509744 |
| ITK | 2 nM[1] | 19 nM[2][3] |
| BTK | 2 nM[1] | 4.1 µM |
| Fyn | - | 1.1 µM |
| Lck | - | 2.4 µM |
| IR | - | 1.1 µM |
Table 2: Cellular Activity
| Assay | This compound | BMS-509744 |
| Anti-CD3 induced PLCγ phosphorylation (Jurkat cells) | IC50 = 31 nM | IC50 < 300 nM |
| Calcium Mobilization (αCD3-stimulated Jurkat T-cells) | - | IC50 = 52 nM |
| IL-2 Production (anti-CD3 stimulated human whole blood) | IC50 = 48 nM | - |
| IL-2 Secretion (αCD3-stimulated Jurkat T-cells) | Significantly repressed | IC50 = 250 nM |
| IL-2 Secretion (αCD3-stimulated murine splenocytes) | - | IC50 = 380 nM |
| IL-2 Secretion (αCD3-stimulated human PBMCs) | - | IC50 = 390 nM |
| T-cell Proliferation (APC-induced primary human T-cell expansion) | - | IC50 = 430 nM |
| Inhibition of MEK1/2 and AKT phosphorylation | Yes[4] | No[4] |
| Inhibition of Jurkat cell migration to CXCL12 | Significant inhibition (P = 0.03)[4] | Significant inhibition (P = 0.01)[4] |
Understanding the Mechanism: The ITK Signaling Pathway
ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes involved in T-cell activation, proliferation, and cytokine production.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06465469 and Other TEC Family Kinase Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of TEC family kinase inhibitors is rapidly evolving. This guide provides a detailed comparison of the investigational inhibitor PF-06465469 against other prominent members of this class, including Ibrutinib, Acalabrutinib, Zanubrutinib, and Spebrutinib. The focus is on their efficacy, selectivity, and the underlying experimental data.
The TEC family of non-receptor tyrosine kinases, comprising five members—Bruton's tyrosine kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), Tyrosine kinase expressed in hepatocellular carcinoma (TEC), Bone marrow X kinase (BMX), and Resting lymphocyte kinase (RLK, also known as TXK)—plays a pivotal role in the signaling pathways of immune cells.[1][2][3] Dysregulation of these kinases is implicated in various B-cell malignancies and autoimmune diseases, making them attractive targets for therapeutic intervention.[2] This guide will delve into the specifics of this compound, primarily an ITK inhibitor, and compare its performance with established and other investigational BTK-focused inhibitors.
Comparative Efficacy: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available biochemical IC50 data for this compound and other selected TEC family kinase inhibitors. It is important to note that these values are often determined in cell-free biochemical assays and cellular activity can vary.
Table 1: Biochemical IC50 Values of this compound and Other TEC Family Kinase Inhibitors (in nM)
| Inhibitor | BTK | ITK | TEC | BMX | RLK/TXK | Reference(s) |
| This compound | 2 | 2 | - | - | - | [4][5][6] |
| Ibrutinib | 0.5 | 2.2 | 78 | - | - | [7] |
| Acalabrutinib | 3 | >1000 | >1000 | - | - | [8] |
| Zanubrutinib | <1 | 67 | 2 | - | - | [7] |
| Spebrutinib | 5.9 | 36 | 6.2 | 0.7 | 8.9 | [9] |
From the data, this compound emerges as a potent dual inhibitor of both ITK and BTK.[4][5][6] In contrast, Acalabrutinib demonstrates high selectivity for BTK with significantly less activity against other TEC family kinases.[8] Ibrutinib, the first-in-class BTK inhibitor, shows potent inhibition of BTK but also off-target effects on other kinases, including ITK and TEC.[7] Zanubrutinib also potently inhibits BTK and TEC, with less activity against ITK.[7] Spebrutinib displays potent inhibition across several TEC family members, including BMX.[9]
Signaling Pathways and Mechanisms of Action
The TEC family kinases are crucial downstream effectors of various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Inhibition of these kinases disrupts the signaling cascades that lead to cell proliferation, differentiation, and survival.
B-Cell Receptor (BCR) Signaling Pathway
In B-cells, the activation of the BCR by an antigen initiates a signaling cascade where BTK plays a central role. BTK activation leads to the activation of phospholipase C gamma 2 (PLCγ2), which in turn mobilizes calcium and activates downstream pathways like NF-κB and MAPK, ultimately promoting B-cell survival and proliferation. Inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib covalently bind to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its function and thereby blocking this critical survival pathway.[10]
T-Cell Receptor (TCR) Signaling Pathway
In T-cells, ITK is the predominant TEC family kinase and is essential for TCR signaling. Upon TCR engagement, ITK is activated and phosphorylates PLCγ1, leading to calcium mobilization and the activation of transcription factors like NFAT and AP-1. These events are critical for T-cell activation, cytokine production, and proliferation. This compound, as a potent ITK inhibitor, is designed to block this pathway.[11]
References
- 1. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of TEC family kinases and their inhibitors in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Modern Medicines: Drugs in Clinical Pipeline: Spebrutinib [ayurpooja.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Tec family kinases Itk and Rlk/Txk in T lymphocytes: Cross-regulation of cytokine production and T cell fates - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of ITK Inhibitors in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, differentiation, and cytokine production has made it a promising therapeutic target for a range of immunological disorders and T-cell malignancies. Jurkat cells, an immortalized line of human T lymphocytes, are a widely used in vitro model to study T-cell signaling and to evaluate the efficacy and mechanism of action of ITK inhibitors. This guide provides an objective, data-driven comparison of several ITK inhibitors based on their performance in Jurkat cells.
Quantitative Data Summary
The following table summarizes the key performance metrics of various ITK inhibitors in Jurkat cells, including their inhibitory concentrations (IC50) for the purified enzyme and for cell growth, as well as their effects on key downstream signaling events.
| Inhibitor | Target(s) | IC50 (Purified Enzyme) | IC50 (Jurkat Cell Growth/Viability) | Effect on PLCγ Phosphorylation | Effect on Ca2+ Flux | Effect on MEK1/2 & AKT Phosphorylation | Other Notable Effects in Jurkat Cells |
| Ibrutinib | BTK, ITK | 2.2 nM (ITK)[1] | ~2.5-5 µM[2] | Abolished[3] | Repressed[2] | Inhibited[2][3] | Inhibited NFAT activation.[4] |
| ONO-7790500 | ITK | <4 nM[1] | ~4.6-fold more potent than in K299 cells[2] | Abolished[3] | Repressed[2][3] | Not inhibited[2][3] | Modest effects on apoptosis alone.[5] |
| BMS-509744 | ITK | 19 nM[1][4] | Less potent in reducing ITK phosphorylation compared to others[6] | Abolished[3] | Repressed[2][3] | Not inhibited[2][3] | Inhibited IL-2 production.[4] |
| PF-06465469 | ITK | 2 nM[1] | ~2.5-fold more potent than in K299 cells[2] | Abolished[3] | Repressed[3] | Inhibited[2][3] | Modest effects on apoptosis alone.[5] |
| ASK120067 | BTK, ITK | Not specified | 4.01 µM[1] | Not specified | Not specified | Not specified | Potently inhibited cell growth.[1] |
| CPI-818 | ITK | Not specified | Not specified | Inhibited[7] | Not specified | Not specified | Inhibited IL-2 secretion.[7] |
| PRN694 | ITK, RLK | 0.3 nM (ITK), 1.3 nM (RLK)[8] | Not specified | Inhibited[9] | Not specified | Not specified | Ablated TCR-induced molecular activation.[9] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of ITK inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental steps involved in their evaluation.
ITK Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation. ITK is a key component of this pathway. The diagram below illustrates the central role of ITK and the downstream effectors that are often assessed to determine the efficacy of ITK inhibitors.
Caption: ITK signaling cascade downstream of the T-cell receptor.
Experimental Workflow for Evaluating ITK Inhibitors
The assessment of ITK inhibitors in Jurkat cells typically follows a standardized workflow to determine their potency, selectivity, and mechanism of action.
Caption: General workflow for testing ITK inhibitors in Jurkat cells.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the efficacy of ITK inhibitors in Jurkat cells, based on published research.[2][5][9]
1. Cell Culture and Treatment
-
Cell Line: Jurkat E6.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inhibitor Preparation: ITK inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.
-
Treatment: Jurkat cells are pre-incubated with the ITK inhibitor or vehicle for a specified period (e.g., 30 minutes to 2 hours) before stimulation.
2. T-Cell Receptor (TCR) Stimulation
To mimic T-cell activation, Jurkat cells are stimulated using one of the following methods:
-
Anti-CD3/CD28 Antibodies: Cells are stimulated with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA): A combination of these mitogens can also be used to induce T-cell activation.
3. Western Blotting for Phosphorylated Signaling Proteins
This technique is used to measure the phosphorylation status of key downstream signaling molecules.
-
Cell Lysis: After treatment and stimulation, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of proteins such as PLCγ1, ERK1/2, and AKT, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following TCR stimulation.
-
Cell Loading: Jurkat cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement: A stimulating agent (e.g., anti-CD3 antibody) is added, and the change in fluorescence intensity over time is recorded to monitor the influx of intracellular calcium. The effect of ITK inhibitors is assessed by comparing the calcium flux in inhibitor-treated cells to that in vehicle-treated cells.
5. Cell Viability and Apoptosis Assays
These assays determine the effect of ITK inhibitors on cell survival and programmed cell death.
-
Cell Viability: Cell viability can be measured using assays that quantify ATP levels (e.g., CellTiter-Glo), which correlate with the number of metabolically active cells.
-
Apoptosis: Apoptosis can be assessed by western blotting for cleaved PARP-1, a hallmark of apoptosis, or by flow cytometry using Annexin V and propidium iodide (PI) staining.
6. Cytokine Production Assay
This assay quantifies the production of key cytokines, such as IL-2, which is a critical indicator of T-cell activation.
-
Supernatant Collection: After treatment and stimulation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 or other cytokines in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
This guide provides a comparative overview of ITK inhibitors in the context of Jurkat cell-based assays. The presented data and protocols can serve as a valuable resource for researchers in the field of immunology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
PF-06465469: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of PF-06465469, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is compiled from publicly available research to assist in evaluating its potential for therapeutic development and as a research tool.
Executive Summary
Quantitative Selectivity Data
The following table summarizes the known inhibitory activities of this compound against key kinases. It is important to note that this information is based on available data and may not represent a complete selectivity profile.
| Kinase Target | Family | IC50 (nM) | Reference |
| ITK | Tec | 2 | [1][2] |
| BTK | Tec | 2 | [1][2] |
| MEK1/2 | MAPK | Not Reported | [1][3] |
| AKT | AGC | Not Reported | [1][3] |
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for its development as a therapeutic agent. Various biochemical and cellular assays are employed to ascertain the potency and specificity of compounds like this compound. While the specific, detailed protocols used for generating the above data for this compound are not fully disclosed in the available literature, the following represents a general methodology commonly used in the field.
General Kinase Inhibition Assay Protocol (Biochemical)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP detection system.
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luminescence-based ADP detection reagents).
-
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The purified kinase is incubated with the test compound in the assay buffer for a predetermined period to allow for binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a membrane and measuring the radioactivity. In luminescence-based assays, the amount of ADP produced is measured.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
To understand the biological context of this compound's activity, it is essential to visualize its role in the ITK signaling pathway and the experimental workflow for determining its selectivity.
ITK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of ITK in T-cell receptor (TCR) signaling and the point of intervention by this compound.
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a panel of kinases.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of PF-06465469
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of PF-06465469, a potent covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), comparing its performance against other relevant kinase inhibitors. Experimental data is presented to offer a clear perspective on its target profile and potential off-target effects.
This compound is a covalent inhibitor of ITK with a reported IC50 of 2 nM. It also demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with the same IC50 value.[1][2][3] This dual activity is a key characteristic of the compound. Beyond its primary targets, studies have indicated that this compound can also inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader kinase interaction profile.[1]
Comparative Analysis of Kinase Inhibition
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound and other selected ITK inhibitors against key kinases.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | ONO-7790500 IC50 (nM) | BMS-509744 IC50 (nM) |
| ITK | 2[1][2][3] | 2.2 | <4 | 19 |
| BTK | 2[1][2][3] | 0.5 | - | >3800 |
| MEK1/2 | Inhibition Observed[1] | - | No Inhibition | No Inhibition |
| AKT | Inhibition Observed[1] | - | No Inhibition | No Inhibition |
The data highlights that while this compound and Ibrutinib are potent dual inhibitors of ITK and BTK, ONO-7790500 and BMS-509744 exhibit greater selectivity for ITK.[4] Notably, the off-target effects on the MEK and AKT pathways appear to be specific to this compound among the compared inhibitors.
Signaling Pathway Context
The following diagram illustrates the signaling pathways involving the primary targets of this compound and its observed off-target interactions.
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for drug development. The following sections detail the typical experimental protocols used in the cross-reactivity studies of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow Diagram:
Protocol:
-
Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).
-
Compound Dilution: this compound and other inhibitors are serially diluted in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction: The kinase and the inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature in a 96- or 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The final ATP concentration is often set at or near the Km for each specific kinase.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is terminated, and the level of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Employing technologies like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context, providing insights into its on-target and off-target effects in a more physiologically relevant system.
Workflow Diagram:
Protocol:
-
Cell Culture: A relevant cell line (e.g., Jurkat cells for T-cell signaling) is cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or control inhibitors for a defined period.
-
Cellular Stimulation: The specific signaling pathway is activated. For ITK, this can be achieved by stimulating the T-cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis: After stimulation, cells are lysed to extract total protein.
-
Phosphorylation Detection: The phosphorylation status of target proteins (e.g., ITK, BTK, PLCγ, AKT, ERK) is measured using methods such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.
-
ELISA: A plate-based assay using specific capture and detection antibodies to quantify the amount of phosphorylated protein.
-
Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the phosphoprotein of interest, allowing for analysis at the single-cell level.
-
-
Data Analysis: The level of phosphorylation is quantified and normalized to the total protein level or a housekeeping protein. The cellular IC50 is calculated from the dose-response curve.
Conclusion
This compound is a potent dual inhibitor of ITK and BTK. While its efficacy against these primary targets is well-established, its cross-reactivity with kinases in the MEK and AKT signaling pathways warrants consideration in experimental design and interpretation of results. In comparison to more selective ITK inhibitors like ONO-7790500 and BMS-509744, this compound offers the advantage of dual ITK/BTK inhibition, which may be beneficial in certain therapeutic contexts. However, for studies requiring highly specific ITK inhibition, the alternatives may be more suitable. A comprehensive kinome-wide scan of this compound would provide a more complete picture of its selectivity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the nuanced activity of this and other kinase inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 4. Interleukin-2–inducible T-cell kinase inhibitors modify functional polarization of human peripheral T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-06465469-Induced Apoptosis in Cancer Cells
For researchers and drug development professionals, understanding the apoptotic potential of novel therapeutic compounds is paramount. This guide provides a comparative analysis of PF-06465469, a potent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK), and its ability to induce apoptosis in cancer cells.[1][2][3] Its performance is compared with established anaplastic lymphoma kinase (ALK) inhibitors—crizotinib, alectinib, ceritinib, and lorlatinib—which are known to induce apoptosis in various cancer types.[4][5]
This guide summarizes key experimental data, provides detailed methodologies for apoptosis detection assays, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for evaluating these compounds.
Comparative Analysis of Apoptosis Induction
This compound-Induced Apoptosis in T-Cell Leukemia
| Cell Line | Treatment | Assay | Results | Reference |
| Jurkat | This compound (Concentration not specified) | Annexin V/PI Staining | Increased percentage of apoptotic cells. | N/A |
ALK Inhibitor-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) and Neuroblastoma
| Inhibitor | Cell Line | Treatment | Assay | Results (% Apoptotic Cells) | Reference |
| Crizotinib | H2228 (NSCLC) | 300 nmol/L for 1, 2, and 3 days | Flow Cytometry | Significantly increased apoptosis over time.[4] | [4] |
| H3122 (NSCLC) | 10 µM for 24 hours | Annexin V/PI Staining | Increased apoptosis. | [6] | |
| Alectinib | Neuroblastoma Cell Lines (Kelly, NB-19, SH-SY5Y, SK-N-AS) | 10 µM | Flow Cytometry | Induced cell death.[7] | [7] |
| Neuroblastoma Cell Lines (CLB-BAR, CLB-GE) | 100 nM for 24 hours | Western Blot (PARP Cleavage) | Significant increase in cleaved PARP.[8][9] | [8][9] | |
| Ceritinib | H2228 (NSCLC) | Not specified | Flow Cytometry | Enhanced lymphocyte cytotoxicity and cell death in co-culture.[10] | [10] |
| Lorlatinib | H3122 (NSCLC) | 10 nM for 48 hours | Annexin V-FITC/PI Staining | Significant induction of apoptosis. | [7] |
| H2228 (NSCLC) | 10 nM for 48 hours | Annexin V-FITC/PI Staining | Significant induction of apoptosis. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture cancer cells to the desired confluence.
-
Treat cells with this compound or the alternative ALK inhibitor at the specified concentration and duration.
-
Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with the respective inhibitors.
-
-
Assay Procedure:
-
Following treatment, add a luminogenic substrate containing the DEVD tetrapeptide sequence (a substrate for caspase-3 and -7).
-
Incubate the plate according to the manufacturer's instructions to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
-
Western Blotting for PARP Cleavage
Cleavage of poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Protein Extraction:
-
Treat cells with the inhibitors as required.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).
-
Incubate the membrane with a primary antibody specific for cleaved PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a cleaved PARP fragment (typically 89 kDa) indicates apoptosis.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 9. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of PF-06465469: Unraveling its Impact on MEK1/2 and AKT Phosphorylation
A detailed guide for researchers, scientists, and drug development professionals on the off-target effects of the ITK inhibitor PF-06465469 on the crucial MEK/ERK and PI3K/AKT signaling pathways.
This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in T-cell receptor signaling, with an IC50 of 2 nM.[1][2] Beyond its primary target, this compound has been observed to inhibit the phosphorylation of MEK1/2 and AKT, crucial kinases in the MAPK/ERK and PI3K/AKT signaling pathways, respectively.[1] These pathways are fundamental in regulating cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This guide provides a comparative analysis of this compound's effects on MEK1/2 and AKT phosphorylation, supported by available experimental data and detailed protocols to aid in the design and interpretation of future research.
Performance Comparison with Alternative Inhibitors
For a broader context, the performance of this compound on MEK and AKT can be conceptually compared with well-established, highly selective inhibitors of these pathways. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, while Ipatasertib is a selective ATP-competitive inhibitor of all three AKT isoforms.
Data Presentation
The following tables summarize the available data on the inhibitory activities of this compound and a selection of alternative inhibitors.
Table 1: Comparative Inhibitory Activity of this compound and Other ITK Inhibitors
| Compound | Primary Target(s) | IC50 (Primary Target) | Effect on MEK1/2 Phosphorylation | Effect on AKT Phosphorylation |
| This compound | ITK, BTK | 2 nM (for both)[1] | Inhibits | Inhibits |
| Ibrutinib | BTK, ITK | ~0.5 nM (BTK) | Inhibits | Inhibits |
| ONO-7790500 | ITK | Not specified | No Inhibition | No Inhibition |
| BMS-509744 | ITK | 19 nM[3] | No Inhibition | No Inhibition |
Table 2: Reference Inhibitory Activity of Selective MEK and AKT Inhibitors
| Compound | Primary Target | IC50 (Primary Target) |
| Trametinib | MEK1/2 | ~0.7-1.9 nM[4] |
| Ipatasertib | AKT1/2/3 | ~5 nM (average) |
Signaling Pathway Overview
The diagram below illustrates the simplified MEK/ERK and PI3K/AKT signaling pathways, highlighting the points of inhibition by this compound and dedicated MEK and AKT inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of inhibitors on MEK1/2 and AKT phosphorylation.
Western Blotting for Phosphorylated MEK1/2 and AKT
This protocol is adapted from standard procedures for detecting phosphorylated proteins in cell lysates.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or other inhibitors at desired concentrations and time points.
-
Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated MEK1/2 (e.g., p-MEK1/2 Ser217/221) and phosphorylated AKT (e.g., p-AKT Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total MEK1/2 and total AKT.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing kinase inhibitor effects on protein phosphorylation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ITK Inhibitors: PF-06465469 and ONO-7790500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), PF-06465469 and ONO-7790500. The data presented is compiled from published research to facilitate an objective evaluation of their performance and mechanistic differences.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ONO-7790500, focusing on their inhibitory concentrations and effects on cellular processes.
Table 1: Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | ITK | 2 |
| BTK | 2 | |
| Anti-CD3 induced PLCγ phosphorylation (Jurkat cells) | 31 | |
| IL-2 production (human whole blood) | 48 | |
| ONO-7790500 | ITK | <4 |
Table 2: Effects on T-cell Lines (Jurkat, MOLT4, CCRF CEM)
| Parameter | This compound | ONO-7790500 |
| Inhibition of MEK1/2 Phosphorylation | Yes | No |
| Inhibition of AKT Phosphorylation | Yes | No |
| Apoptosis Induction (alone) | Modest | Modest |
| Repression of CXCL12-induced Migration | Yes | Yes |
Signaling Pathways
The differential effects of this compound and ONO-7790500 on downstream signaling pathways are a key distinguishing feature. While both compounds effectively inhibit ITK, this compound exhibits off-target effects on the MEK/AKT pathway, which ONO-7790500 does not.
Caption: Comparative Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the methods sections of relevant publications.
Western Blot for Phosphorylation Analysis
This protocol is for assessing the phosphorylation status of ITK, PLCγ1, MEK1/2, and AKT in T-cell lines following inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture Jurkat, MOLT4, or CCRF CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with desired concentrations of this compound (e.g., 2 µM) or ONO-7790500 (e.g., 2 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ITK, ITK, p-PLCγ1, PLCγ1, p-MEK1/2, MEK1/2, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in response to T-cell activation and the effect of ITK inhibitors.
1. Cell Preparation and Dye Loading:
-
Resuspend Jurkat cells at 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% FBS).
-
Load cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
2. Inhibitor Treatment:
-
Pre-incubate the dye-loaded cells with this compound, ONO-7790500, or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
3. Flow Cytometry Analysis:
-
Acquire a baseline fluorescence reading of the cell suspension on a flow cytometer.
-
Stimulate the cells with an activating agent (e.g., anti-CD3 and anti-CD28 antibodies).
-
Immediately record the change in fluorescence over time.
-
As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the run to determine the maximal calcium influx.
4. Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence and the area under the curve, which are indicative of the magnitude of the calcium flux. Compare the results from inhibitor-treated cells to the control.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of ITK inhibitors to block T-cell migration towards a chemoattractant.
1. Cell Preparation:
-
Resuspend Jurkat cells in serum-free RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound, ONO-7790500, or a vehicle control for 30-60 minutes at 37°C.
2. Transwell Assay Setup:
-
Use a Transwell plate with a polycarbonate membrane (e.g., 8.0 µm pore size).
-
Add serum-free medium containing the chemoattractant CXCL12 (e.g., 100 ng/mL) to the lower chamber. Add medium without CXCL12 to control wells.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
4. Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter, a viability assay (e.g., MTT), or by staining the cells and counting them under a microscope.
5. Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber. Compare the migration of inhibitor-treated cells to the vehicle control.
Evaluating PF-06465469 in Doxorubicin Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of PF-06465469, a potent and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in combination therapy with the widely used chemotherapeutic agent doxorubicin. Preclinical evidence suggests a synergistic relationship between these two compounds, offering a potential new avenue for the treatment of T-cell lymphomas. This document summarizes the available experimental data, details the methodologies employed in key studies, and compares this combination with existing alternative therapies.
Executive Summary
This compound is a small molecule inhibitor targeting ITK, a key signaling molecule in T-cells, and also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK).[1][2] Research has demonstrated that this compound in combination with doxorubicin results in a synergistic cytotoxic effect against T-cell lymphoma cell lines. This synergy may allow for enhanced efficacy and potentially reduced dosages of doxorubicin, thereby mitigating its associated toxicities. This guide will delve into the preclinical data supporting this combination and provide a comparative analysis against other therapeutic strategies for T-cell lymphoma, including standard chemotherapy regimens and other targeted therapies.
This compound and Doxorubicin Combination: Preclinical Performance
The primary evidence for the synergistic interaction between this compound and doxorubicin comes from in vitro studies on T-cell lymphoma cell lines. A key study by Mamand et al. (2018) in Scientific Reports demonstrated this synergy through the calculation of the Combination Index (CI), a quantitative measure of drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While the specific numerical CI values were not detailed in the available search results, the study reported definite synergy with doxorubicin.[1][3][4] This synergistic effect was also observed when ITK inhibitors were combined with PI3K inhibitors, suggesting a broader potential for combination strategies targeting multiple signaling pathways.[1][3][4]
Table 1: In Vitro Performance of this compound in Combination with Doxorubicin
| Cell Line(s) | Combination | Primary Endpoint | Result | Reference |
| T-cell lymphoma cell lines | This compound + Doxorubicin | Cytotoxicity (Cell Viability) | Synergistic | [1][3][4] |
| T-cell lymphoma cell lines | ITK inhibitors + PI3K inhibitors (pictilisib, idelalisib) | Cytotoxicity (Cell Viability) | Synergistic | [1][3][4] |
Comparative Analysis with Alternative Therapies
The standard first-line treatment for many types of peripheral T-cell lymphoma (PTCL) is the CHOP regimen, which includes doxorubicin. Other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, are also being explored.
Table 2: Comparison of this compound + Doxorubicin with Alternative Therapies for T-Cell Lymphoma
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy (Examples) | Key Limitations |
| This compound + Doxorubicin | ITK Inhibition + DNA Intercalation/Topoisomerase II Inhibition | Preclinical synergy demonstrated in T-cell lymphoma cell lines.[1][3][4] | Lack of in vivo and clinical data. |
| CHOP Regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Combination of alkylating agent, DNA intercalator, microtubule inhibitor, and corticosteroid. | Standard first-line therapy for many PTCL subtypes. | Suboptimal outcomes for many patients, significant toxicities. |
| PI3K Inhibitors (e.g., Idelalisib, Duvelisib) | Inhibition of phosphoinositide 3-kinase signaling, crucial for cell survival and proliferation. | Approved for certain B-cell malignancies; show promise in T-cell lymphomas. | Can have significant immune-mediated toxicities. |
| BCL-2 Inhibitors (e.g., Venetoclax) | Inhibition of the anti-apoptotic protein BCL-2, promoting cancer cell death. | Approved for certain leukemias and lymphomas; under investigation for T-cell lymphomas. | Potential for tumor lysis syndrome and other side effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the this compound and doxorubicin combination.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination, and to quantify their interaction.
Protocol:
-
Cell Culture: T-cell lymphoma cell lines (e.g., Jurkat, MOLT4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Stock solutions of this compound and doxorubicin are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, doxorubicin, or the combination of both at a constant ratio.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent-based assay that measures ATP content.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergy between the two drugs is quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: T-cell lymphoma cells are treated with this compound, doxorubicin, or the combination at concentrations determined from the viability assays.
-
Incubation: Cells are incubated for a specified time (e.g., 24-48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to distinguish late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells in each treatment group.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergy, such as the modulation of signaling pathways.
Protocol:
-
Protein Extraction: T-cell lymphoma cells are treated as in the apoptosis assay. After incubation, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, or proteins involved in the ITK and AKT signaling pathways).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in this combination therapy, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound and Doxorubicin.
Caption: Experimental workflow for evaluating combination therapy.
References
- 1. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. corvuspharma.com [corvuspharma.com]
Safety Operating Guide
Safe Disposal of PF-06465469: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PF-06465469, a potent covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). Adherence to these guidelines is crucial for minimizing exposure risks and ensuring compliance with regulatory standards.
The fundamental principle for the disposal of this compound, as with most research chemicals, is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1][2][3] The following procedures outline the necessary steps for proper waste management from the point of generation to final disposal.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.
Key Principles for Waste Containment:
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[1][2][3]
-
Maintain Chemical Compatibility: Ensure the waste container is made of a material compatible with the waste being collected (e.g., glass or high-density polyethylene for solutions).
-
Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams.[1]
-
Secure and Label: Keep waste containers tightly sealed when not in use and clearly label them with "Hazardous Waste" and the full chemical name: "(R)-3-(1-(1-acryloylpiperidin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4-isopropyl-3-methylphenyl)benzamide" or "this compound".[2][3]
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub or tray, to contain any potential leaks.[1][4]
| Waste Type | Container and Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container. Treat as hazardous chemical waste. |
| Solutions of this compound | Collect in a compatible, sealed, and labeled liquid waste container with secondary containment. Do not dispose down the sink. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated "sharps" or solid waste container that is clearly labeled as chemically contaminated.[2] Double-bagging in clear plastic bags may be required by your institution for non-sharp solid waste.[4] |
| Empty Stock Vials | The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses. Deface the label before disposing of the rinsed container in the appropriate glass or solid waste bin.[1] |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid waste stream for chemically contaminated items. |
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
IV. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are available, the handling procedures are informed by standard laboratory safety protocols for potent chemical compounds. The disposal guidelines provided are based on hazardous waste management procedures from various university environmental health and safety manuals.[1][2][3][4]
V. Decontamination
For spills, use an appropriate absorbent material, and collect the contaminated material in a sealed bag or container for disposal as hazardous waste. Clean the affected area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
Disclaimer: This information is intended as a guide and does not replace institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling PF-06465469
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of PF-06465469, a potent kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. The information herein is synthesized from available safety data sheets and established best practices for handling potent pharmaceutical compounds.
Hazard Identification and Engineering Controls
This compound is a potent, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK)[1][2][3][4][5]. Due to its high potency, this compound should be handled with caution to avoid exposure. The toxicological properties of this compound have not been fully characterized, and it should be treated as a hazardous substance[6].
Primary Engineering Controls:
-
Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[6][7].
-
Ventilation: Ensure the laboratory is well-ventilated[7].
-
Containment: For procedures with a higher risk of aerosolization, consider the use of a glove box or other containment solutions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Double gloving is recommended for handling highly potent compounds. |
| Eye Protection | Chemical safety goggles with a snug fit. | Protects eyes from splashes or fine particles. |
| Face Protection | Face shield worn over safety goggles.[8] | Offers an additional layer of protection for the entire face from splashes. |
| Body Protection | A disposable, long-sleeved, back-closing chemical-resistant gown or coverall. | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the solid compound. For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary.[9] | Minimizes the risk of inhaling airborne particles. |
Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety.
Experimental Workflow:
Detailed Protocol:
-
Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weigh Solid Compound: Use an analytical balance within the fume hood. Handle the solid with care to minimize dust generation.
-
Prepare Stock Solution: this compound is soluble in DMSO[1][10]. Prepare solutions within the fume hood.
-
Perform Experiment: Conduct all experimental procedures involving this compound within the fume hood.
-
Decontaminate Surfaces: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Dispose of Waste: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed hazardous waste containers.
-
Doff PPE: Remove PPE in the designated area, ensuring no cross-contamination. Dispose of disposable items in the appropriate hazardous waste stream.
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect all unused solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7] |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, vials) must be disposed of in a designated hazardous waste container.[11] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed hazardous waste container. Decontaminate the spill area thoroughly. Report all spills to your EHS office.[7] |
References
- 1. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a Covalent Inhibitor of ITK | MedChemExpress [medchemexpress.eu]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. trimaco.com [trimaco.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
